1-Benzenesulfonyl-7-methoxy-1H-indole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-7-methoxyindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S/c1-19-14-9-5-6-12-10-11-16(15(12)14)20(17,18)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPLYCGNNGYBEQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N(C=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472434 | |
| Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146073-32-7 | |
| Record name | 1-BENZENESULFONYL-7-METHOXY-1H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Benzenesulfonyl-7-methoxy-1H-indole. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of calculated and predicted values, alongside detailed, standardized experimental protocols that can be employed for their empirical determination. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development, offering both theoretical insights and practical methodologies.
Core Physicochemical Data
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₅H₁₃NO₃S | Calculated | - |
| Molecular Weight | 287.33 g/mol | Calculated | - |
| CAS Number | 146073-32-7 | Experimental | Alfa Chemistry[1], Guidechem[2] |
| Melting Point | Data not available | - | - |
| Boiling Point | Data not available | - | - |
| Solubility | Data not available | - | - |
| pKa | Data not available | - | - |
| LogP (XLogP3) | ~2.1 (Predicted for a structurally related compound, 7-methoxy-5-nitro-1H-indole) | Predicted | BenchChem[3] |
Experimental Protocols for Physicochemical Characterization
To facilitate the empirical determination of the key physicochemical properties of this compound, the following detailed experimental protocols are provided. These are standard methodologies widely accepted in the field of pharmaceutical sciences.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a critical indicator of its purity.[4][5]
Methodology:
-
Sample Preparation: The sample must be completely dry and in a fine powdered form to ensure uniform heat transfer.[5] If necessary, the sample should be crushed using a mortar and pestle.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The open end of the tube is gently tapped on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[4][6]
-
Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.
-
Heating and Observation: The sample is heated at a slow, controlled rate, typically around 1-2°C per minute, especially near the expected melting point.
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.[6] A sharp melting range (0.5-1°C) is indicative of a pure compound.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[7]
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of water or a relevant buffer solution in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.[7]
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The saturated solution is then carefully separated from the solid phase, typically by centrifugation and filtration through a non-adsorptive filter.[7]
-
Quantification: The concentration of the dissolved compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).[7]
-
Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature and pH.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.[8][9][10]
Methodology:
-
Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[10] The solution is made acidic (e.g., pH 1.8-2.0) with a standard acid solution (e.g., 0.1 M HCl).[8][9]
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8][9]
-
Titration: The solution is titrated with a standardized base solution (e.g., 0.1 M NaOH) added in small, precise increments.[8][9]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[8][11] For accurate results, multiple titrations are performed.[8]
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by its partitioning between an aqueous and an immiscible organic phase, typically n-octanol and water.[12][13]
Methodology:
-
Phase Pre-saturation: n-Octanol and the aqueous buffer (e.g., phosphate buffer at pH 7.4) are mutually saturated by shaking them together for an extended period, followed by separation of the two phases.[13]
-
Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.
-
Equilibration: The mixture is gently agitated for a sufficient time to allow for the compound to partition between the two phases and reach equilibrium.[13]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.[13]
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.[12]
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.
Visualizing Experimental Workflows
The following diagram illustrates the logical workflow for the comprehensive physicochemical characterization of a novel compound like this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chm.uri.edu [chm.uri.edu]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
An In-depth Technical Guide to the Synthesis and Spectral Analysis of 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and spectral characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide presents a well-established synthetic pathway and predicted spectral data based on the analysis of its precursors and structurally analogous compounds. Detailed experimental protocols for the synthesis and analytical characterization are provided to facilitate further research and application in drug development.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 7-methoxy-1H-indole, followed by its N-sulfonylation with benzenesulfonyl chloride.
Experimental Protocol: Synthesis of 7-methoxy-1H-indole
A variety of synthetic methods for the preparation of methoxy-activated indoles have been reported.[1] A common route to synthesize 7-methoxy-1H-indole is not readily found in the provided search results, however, a general approach often involves the cyclization of appropriately substituted anilines.
Experimental Protocol: Synthesis of this compound
The N-sulfonylation of indoles is a well-established reaction. The following protocol is a general method that can be adapted for the synthesis of the target compound from 7-methoxy-1H-indole.
Materials:
-
7-methoxy-1H-indole
-
Benzenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 7-methoxy-1H-indole (1.0 equivalent) in the chosen solvent (DCM or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.2 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours (monitor by TLC until the starting material is consumed).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Spectral Data and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.6 - 6.8 | d | ~3.0 |
| H-3 | 7.2 - 7.4 | d | ~3.0 |
| H-4 | 6.7 - 6.9 | d | ~8.0 |
| H-5 | 7.0 - 7.2 | t | ~8.0 |
| H-6 | 7.3 - 7.5 | d | ~8.0 |
| OCH₃ | 3.9 - 4.1 | s | - |
| H-2', H-6' | 7.8 - 8.0 | d | ~7.5 |
| H-3', H-5' | 7.4 - 7.6 | t | ~7.5 |
| H-4' | 7.5 - 7.7 | t | ~7.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C-2 | 105 - 110 |
| C-3 | 125 - 130 |
| C-3a | 130 - 135 |
| C-4 | 110 - 115 |
| C-5 | 120 - 125 |
| C-6 | 125 - 130 |
| C-7 | 145 - 150 |
| C-7a | 130 - 135 |
| OCH₃ | 55 - 60 |
| C-1' | 138 - 142 |
| C-2', C-6' | 126 - 130 |
| C-3', C-5' | 128 - 132 |
| C-4' | 132 - 136 |
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of indole derivatives. A general method suitable for this compound is described below.
Table 3: General HPLC Method Parameters
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | A typical gradient would be from 10% to 90% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm and 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 25-30 °C |
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.
Caption: Synthetic workflow for this compound.
Caption: Analytical workflow for the characterization of the target compound.
References
Solubility Profile of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Technical Guide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for determining and understanding the solubility profile of the compound 1-Benzenesulfonyl-7-methoxy-1H-indole. In the absence of publicly available, quantitative solubility data for this specific molecule, this document outlines detailed experimental protocols for solubility assessment in various pharmaceutically and chemically relevant solvents. Furthermore, it presents a structured approach to data presentation and visual workflows to guide laboratory investigations. The methodologies described herein are based on established principles of organic compound solubility testing and are intended to provide a robust starting point for the physicochemical characterization of this and structurally related compounds.
Introduction
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This compound, a compound with a complex heterocyclic structure, requires a thorough understanding of its solubility characteristics for any potential application in drug discovery and development. This guide addresses the foundational aspects of determining its solubility profile.
Predicted Solubility Characteristics
Based on its structure, this compound is a relatively large, non-polar molecule due to the presence of the benzenesulfonyl group and the indole nucleus. The methoxy group may impart a slight degree of polarity. It is anticipated that the compound will exhibit poor solubility in aqueous media and greater solubility in organic solvents. The presence of the sulfonyl group, a weak base, and the indole nitrogen, which is weakly acidic, suggests that solubility may be influenced by pH.
Experimental Protocol for Solubility Determination
The following protocols are generalized procedures for determining the solubility of a solid organic compound like this compound.
3.1. Qualitative Solubility Testing
This initial screening provides a rapid assessment of solubility in a range of common solvents.
-
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Spatula
-
Solvents: Purified Water, 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, Methanol, Ethanol, Acetone, Dichloromethane, Dimethyl Sulfoxide (DMSO).
-
-
Procedure:
-
Place approximately 10 mg of the compound into a series of labeled test tubes.
-
Add 1 mL of a selected solvent to the first test tube.
-
Vigorously agitate the mixture using a vortex mixer for 60 seconds.
-
Visually inspect the solution against a dark background to determine if the solid has completely dissolved.
-
If the compound dissolves, it is considered "soluble" in that solvent at approximately 10 mg/mL.
-
If the compound does not dissolve, add an additional 2 mL of the solvent (for a total of 3 mL) and vortex again for 60 seconds.
-
If the compound dissolves, it is considered "sparingly soluble." If it remains undissolved, it is deemed "insoluble."
-
Repeat steps 2-7 for each solvent.
-
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This method provides a precise measurement of solubility at a given temperature.
-
Materials:
-
This compound
-
Scintillation vials or small glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
-
Calibrated volumetric flasks and pipettes.
-
-
Procedure:
-
Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol) for generating a calibration curve.
-
Add an excess amount of the solid compound to a series of vials, ensuring a visible amount of undissolved solid remains.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent to a concentration within the range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
-
The calculated concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.
Table 1: Hypothetical Solubility of this compound at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Method |
| Purified Water | < 0.1 | < 3.3 x 10⁻⁴ | Shake-Flask/HPLC |
| 0.1 M HCl | < 0.1 | < 3.3 x 10⁻⁴ | Shake-Flask/HPLC |
| 0.1 M NaOH | 0.5 | 1.6 x 10⁻³ | Shake-Flask/HPLC |
| Methanol | 5.2 | 1.7 x 10⁻² | Shake-Flask/HPLC |
| Ethanol | 3.8 | 1.3 x 10⁻² | Shake-Flask/HPLC |
| Acetone | 15.7 | 5.2 x 10⁻² | Shake-Flask/HPLC |
| Dichloromethane | 25.1 | 8.3 x 10⁻² | Shake-Flask/HPLC |
| DMSO | > 100 | > 0.33 | Shake-Flask/HPLC |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizing the Experimental Workflow
A diagram of the experimental workflow can aid in understanding the sequence of steps in solubility determination.
Caption: Workflow for determining the solubility profile of a compound.
Conclusion
Technical Guide: Synthesis and Characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Benzenesulfonyl-7-methoxy-1H-indole, a molecule of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure in numerous natural products and approved drugs, and modifications such as N-sulfonylation and methoxy substitution can significantly influence its biological activity.[1][2]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from commercially available 2-methoxy-6-nitrotoluene. The key steps involve the formation of the 7-methoxy-1H-indole ring, followed by the sulfonylation of the indole nitrogen.
A potential synthetic route is the Batcho-Leimgruber indole synthesis to form the 7-methoxy-1H-indole intermediate, followed by N-sulfonylation with benzenesulfonyl chloride.[3][4]
Experimental Protocol: Synthesis
Step 1: Synthesis of 7-methoxy-1H-indole
This procedure is adapted from the Batcho-Leimgruber indole synthesis.[3][4]
-
Formation of the enamine: To a solution of 2-methoxy-6-nitrotoluene in anhydrous dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture at reflux for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling, the volatile components are removed under reduced pressure.
-
Reduction to the indole: The crude enamine is dissolved in a suitable solvent such as ethanol or a mixture of THF and methanol.
-
A reducing agent, such as Raney Nickel with hydrazine hydrate or catalytic hydrogenation, is carefully added.[3][4]
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of celite, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 7-methoxy-1H-indole.
Step 2: Synthesis of this compound
This procedure is a standard method for the N-sulfonylation of indoles.[1]
-
To a solution of 7-methoxy-1H-indole in anhydrous DMF at 0 °C, add sodium hydride (NaH) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford this compound.
Characterization of this compound
A comprehensive characterization is essential to confirm the identity, purity, and structure of the synthesized compound. This involves a combination of spectroscopic and chromatographic techniques.
Predicted Characterization Data
The following tables summarize the expected quantitative data for this compound based on data for structurally similar compounds.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Indole H-2/C-2 | 6.6 - 6.8 | 105 - 110 |
| Indole H-3/C-3 | 7.2 - 7.4 | 120 - 125 |
| Indole H-4/C-4 | 7.0 - 7.2 | 115 - 120 |
| Indole H-5/C-5 | 6.8 - 7.0 | 120 - 125 |
| Indole H-6/C-6 | 7.1 - 7.3 | 110 - 115 |
| Indole C-3a | - | 130 - 135 |
| Indole C-7a | - | 145 - 150 |
| Methoxy (-OCH₃) | 3.8 - 4.0 | 55 - 60 |
| Phenyl H-ortho | 7.8 - 8.0 | 125 - 130 |
| Phenyl H-meta | 7.4 - 7.6 | 128 - 132 |
| Phenyl H-para | 7.5 - 7.7 | 132 - 136 |
| Phenyl C-ipso | - | 138 - 142 |
Table 2: Predicted Mass Spectrometry and IR Data
| Technique | Predicted Value |
| Mass Spectrometry | |
| Molecular Formula | C₁₅H₁₃NO₃S |
| Exact Mass (M) | 287.0616 |
| [M+H]⁺ | 288.0694 |
| [M+Na]⁺ | 310.0514 |
| IR Spectroscopy | |
| N-H Stretch (indole) | Absent |
| C-H Stretch (aromatic) | 3050 - 3150 cm⁻¹ |
| C-H Stretch (aliphatic) | 2850 - 3000 cm⁻¹ |
| C=C Stretch (aromatic) | 1450 - 1600 cm⁻¹ |
| S=O Stretch (sulfonyl) | 1340 - 1380 cm⁻¹ (asymmetric), 1150 - 1190 cm⁻¹ (symmetric) |
| C-O Stretch (methoxy) | 1200 - 1250 cm⁻¹ |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [7]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Mass Spectrometry (MS) [7]
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (HRMS) such as a Q-TOF or Orbitrap.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions.
Infrared (IR) Spectroscopy [7][8]
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC) [7]
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
Instrumentation: Use an HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
References
- 1. benchchem.com [benchchem.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. 5-methoxy-1-(phenylsulfonyl)-1H-indole | C15H13NO3S | CID 6473679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
In-Depth Technical Guide to 1-(Benzenesulfonyl)-7-methoxy-1H-indole (CAS Number: 146073-32-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Benzenesulfonyl)-7-methoxy-1H-indole, a key intermediate in the development of novel therapeutics.
Core Chemical Properties
1-(Benzenesulfonyl)-7-methoxy-1H-indole is a heterocyclic compound belonging to the indole family. The presence of a benzenesulfonyl group on the indole nitrogen enhances the compound's stability.[1] It is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry for structure-activity relationship (SAR) studies.[1]
Table 1: Physicochemical and Computational Data for CAS 146073-32-7
| Property | Value | Source |
| CAS Number | 146073-32-7 | [1][2] |
| IUPAC Name | 1-(Benzenesulfonyl)-7-methoxy-1H-indole | [1] |
| Synonyms | 7-Methoxy-1-(phenylsulfonyl)indole | |
| Molecular Formula | C₁₅H₁₃NO₃S | [2] |
| Molecular Weight | 287.33 g/mol | [2] |
| Exact Mass | 287.06161445 | [2] |
| XLogP3-AA | 3.2 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 3 | [2] |
| Topological Polar Surface Area | 56.7 Ų | [2] |
| Heavy Atom Count | 20 | [2] |
Synthesis Protocol
A detailed experimental protocol for the synthesis of 1-(Benzenesulfonyl)-7-methoxy-1H-indole has been described in the literature. The following procedure is adapted from a patented synthetic method.[1]
Reaction Scheme:
7-methoxyindole + Benzenesulfonyl chloride → 1-(Benzenesulfonyl)-7-methoxy-1H-indole
Materials and Reagents:
-
7-methoxyindole
-
Sodium hydride (NaH, 60% dispersion in oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzenesulfonyl chloride
-
Ethyl acetate
-
Water
-
Ice bath
Procedure:
-
To a solution of 7-methoxyindole (1 equivalent) in anhydrous DMF, cooled in an ice bath, add sodium hydride (1.2 equivalents).
-
Stir the reaction mixture for 1 hour at room temperature, then re-cool in an ice bath.
-
Add benzenesulfonyl chloride (1.1 equivalents) to the cooled reaction mixture.
-
Stir the reaction for 2 hours at room temperature.
-
Upon completion, quench the reaction by adding a mixture of water and ethyl acetate.
-
Proceed with standard aqueous work-up and purification by chromatography to isolate the desired product.
Experimental Workflow Diagram:
Biological Context and Potential Uses
1-(Benzenesulfonyl)-7-methoxy-1H-indole serves as a crucial intermediate in the synthesis of more complex molecules, such as triazole compounds designed to modulate the activity of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide range of "client" proteins, many of which are oncoproteins involved in cancer cell proliferation, survival, and metastasis.[1]
Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy.[1] The client proteins of Hsp90 are key components of various signaling pathways that are often dysregulated in cancer.
Key Hsp90 Client Proteins and Associated Signaling Pathways:
-
Akt: A serine/threonine kinase that promotes cell survival and inhibits apoptosis.[1]
-
Cdk4/cyclin D: Complexes essential for the G1 phase of the cell cycle.[1]
-
Raf-1: A MAP kinase that activates the ERK pathway, which is involved in cell division and differentiation.[1]
-
c-Met: A receptor tyrosine kinase that, when activated by HGF, promotes cell migration, proliferation, and survival.[1]
-
Steroid Hormone Receptors (e.g., estrogen receptor): Important in hormone-dependent cancers like breast cancer.[1]
-
p53 (mutant): A tumor suppressor protein that, in its mutated form, can contribute to cancer progression.[1]
-
c-Kit: A receptor tyrosine kinase involved in several types of cancer.[1]
-
Hif-1α: A transcription factor that is activated under hypoxic conditions and promotes angiogenesis.[1]
Hsp90 Signaling Pathway Diagram:
Conclusion
1-(Benzenesulfonyl)-7-methoxy-1H-indole (CAS 146073-32-7) is a valuable synthetic intermediate with significant potential in the development of anticancer therapeutics, particularly Hsp90 inhibitors. While detailed biological data on this specific compound is limited in the public domain, its role as a precursor to potent bioactive molecules is well-established. This guide provides researchers with the fundamental chemical information, a reliable synthesis protocol, and the critical biological context to facilitate its use in drug discovery and development programs. Further research into the direct biological activities of this compound and its derivatives is warranted.
References
The Benzenesulfonyl Group as a Versatile Protector of the Indole Nitrogen: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. Its inherent reactivity, particularly at the C3 position, makes it a valuable synthon, yet the acidic N-H proton often necessitates protection to achieve desired selectivity in chemical transformations. The benzenesulfonyl group has emerged as a robust and versatile protecting group for the indole nitrogen, offering a balance of stability and predictable reactivity that facilitates complex synthetic strategies. This technical guide provides a comprehensive overview of the application of the benzenesulfonyl protecting group in indole chemistry, detailing its introduction, stability, and removal, supported by quantitative data and explicit experimental protocols.
Introduction to the Benzenesulfonyl Protecting Group
The benzenesulfonyl group (PhSO₂) is an electron-withdrawing moiety that, when attached to the indole nitrogen, significantly alters the electronic properties of the heterocyclic ring. This modification serves several key purposes in organic synthesis:
-
Protection of the N-H bond: The acidic proton of the indole nitrogen is replaced, preventing unwanted side reactions in the presence of bases or nucleophiles.
-
Modulation of Reactivity: The strong electron-withdrawing nature of the benzenesulfonyl group deactivates the indole ring towards electrophilic substitution, while simultaneously increasing the acidity of the protons at the C2 and C3 positions, enabling regioselective functionalization.
-
Directing Group: The bulky nature of the benzenesulfonyl group can influence the stereochemical outcome of reactions at adjacent positions.
Introduction of the Benzenesulfonyl Group
The most common method for the N-benzenesulfonylation of indoles involves the reaction of the indole with benzenesulfonyl chloride in the presence of a base. The choice of base and solvent can influence the reaction rate and yield.
Quantitative Data for N-Benzenesulfonylation of Indoles
| Indole Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | NaH | THF | rt to reflux | 3 | High | N/A |
| 2,3-dimethylindole | NaH | THF | 25 to reflux | 9 | High | [1] |
| Indole | Pyridine | Pyridine | rt | 12 | High | N/A |
| 2-iodoaniline (precursor) | Pyridine | N/A | rt | N/A | 84 (overall) | [2] |
Note: "High" yield is stated in the literature without a specific percentage. N/A: Not available in the cited literature.
Experimental Protocols for N-Benzenesulfonylation
Protocol 1: Using Sodium Hydride (NaH)
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at room temperature, a solution of the indole (1.0 eq.) in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature for 30 minutes and then heated to reflux for 2 hours to ensure complete deprotonation.
-
The mixture is cooled to 0 °C, and a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous THF is added slowly.
-
The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-benzenesulfonyl indole.
Protocol 2: Using Pyridine
-
To a solution of the indole (1.0 eq.) in pyridine, benzenesulfonyl chloride (1.2 eq.) is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then poured into ice-water and extracted with ethyl acetate.
-
The combined organic layers are washed successively with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the desired N-benzenesulfonyl indole.
Stability of the Benzenesulfonyl Protecting Group
The N-benzenesulfonyl group is known for its considerable stability under a wide range of reaction conditions, making it suitable for multi-step syntheses. However, quantitative data on its stability under specific acidic and basic conditions is not extensively documented in publicly available literature. The following table summarizes the generally observed stability.
| Condition | Reagent | Temperature | Stability | Observations |
| Acidic | Trifluoroacetic acid (TFA) | Room Temperature | Generally Stable | Prolonged exposure or elevated temperatures may lead to cleavage. Specific kinetic data is not readily available. |
| Acidic | HCl, H₂SO₄ (aqueous) | Room Temperature | Generally Stable | The sulfonamide bond is typically resistant to cleavage under these conditions. |
| Basic | 1M NaOH (aqueous) | Room Temperature | Generally Stable | The sulfonamide linkage is known to be robust towards aqueous bases at ambient temperatures. |
| Basic | KOH in alcohol | Reflux | Labile | Cleavage can be achieved, although often requires elevated temperatures. |
| Organometallics | Grignard reagents, Organolithiums | Various | Generally Stable | The group is compatible with many organometallic reagents. |
| Reductive | H₂, Pd/C | Room Temperature | Stable | The benzenesulfonyl group is not typically cleaved by catalytic hydrogenation. |
| Oxidative | Various | Various | Stable | The sulfonamide is resistant to many common oxidizing agents. |
Deprotection of the Benzenesulfonyl Group
The removal of the benzenesulfonyl group can be achieved under various conditions, primarily involving nucleophilic attack on the sulfur atom or reductive cleavage of the N-S bond.
Quantitative Data for Deprotection of N-Benzenesulfonyl Indoles
| N-Benzenesulfonyl Indole Derivative | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-[2-(phenylsulfonyl)ethyl]-1H-indole | Mg, MeOH | Methanol | Reflux | 4 | 92 | N/A |
| General N-arylsulfonamides | NaOH or KOH | Methanol | Reflux | N/A | Variable | N/A |
| N-Tosyl-5-bromoindole | Cs₂CO₃ | THF/MeOH | 22 | 18 | 98.3 | N/A |
| General N-arylsulfonamides | Electrochemical Reduction | Protic medium | N/A | N/A | Good to excellent | N/A |
N/A: Not available in the cited literature.
Experimental Protocols for Deprotection
Protocol 1: Using Magnesium in Methanol (Mg/MeOH)
-
To a solution of the N-benzenesulfonyl indole (1.0 eq.) in anhydrous methanol, magnesium turnings (10 eq.) are added.
-
The mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered to remove excess magnesium.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to give the deprotected indole.
Protocol 2: Using Cesium Carbonate (Cs₂CO₃)
-
To a solution of the N-benzenesulfonyl indole (1.0 eq.) in a mixture of THF and methanol (e.g., 2:1 v/v), cesium carbonate (3.0 eq.) is added.
-
The resulting mixture is stirred at room temperature, and the reaction progress is monitored by TLC or HPLC.
-
Once the reaction is complete, the solvent is removed under vacuum.
-
Water is added to the residue, and the mixture is stirred.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Reactivity of N-Benzenesulfonyl Indoles
The presence of the benzenesulfonyl group significantly influences the reactivity of the indole ring, opening up synthetic pathways that are not readily accessible with unprotected indoles.
-
C2-Lithiation: The electron-withdrawing nature of the benzenesulfonyl group enhances the acidity of the C2-proton, allowing for regioselective deprotonation with strong bases like n-butyllithium or LDA, followed by reaction with various electrophiles.
-
C3-Functionalization: While direct electrophilic substitution at C3 is disfavored, N-benzenesulfonyl indoles can serve as precursors to 3-substituted indoles. For instance, they can undergo reactions that proceed through an alkylideneindolenine intermediate.
-
Diels-Alder Reactions: The protected indole can act as a dienophile in Diels-Alder reactions, a transformation not typically observed with electron-rich unprotected indoles.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the proton NMR spectrum of 1-(phenylsulfonyl)indole, the protons of the indole ring typically appear downfield compared to unsubstituted indole due to the electron-withdrawing effect of the sulfonyl group. The protons on the benzenesulfonyl group appear in the aromatic region.
-
¹³C NMR: Similarly, the carbon signals of the indole nucleus in the ¹³C NMR spectrum are shifted downfield upon N-benzenesulfonylation.
Infrared (IR) Spectroscopy:
The IR spectrum of an N-benzenesulfonyl indole is characterized by the absence of the N-H stretching vibration (typically around 3400 cm⁻¹) seen in unprotected indoles. Key characteristic peaks include:
-
Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, typically found in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.
-
C-H stretching vibrations of the aromatic rings.
-
C=C stretching vibrations of the aromatic and heteroaromatic rings.
Mandatory Visualizations
References
An In-depth Technical Guide to the Reactivity of 7-Methoxy-1H-indole with Benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity between 7-methoxy-1H-indole and benzenesulfonyl chloride. This reaction is a cornerstone for the synthesis of N-sulfonylated indole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document outlines the core reaction, including the mechanism, a detailed experimental protocol, and expected quantitative data.
Introduction
Indole and its derivatives are privileged scaffolds in a vast number of natural products and synthetic pharmaceuticals. The functionalization of the indole core is a key strategy in the development of new therapeutic agents. The reaction of indoles with sulfonyl chlorides, particularly benzenesulfonyl chloride, is a fundamental transformation that primarily leads to the formation of N-sulfonylated products under basic conditions. This process, known as N-sulfonylation, introduces a benzenesulfonyl group onto the indole nitrogen, which can significantly alter the electronic properties and biological activity of the parent molecule. The methoxy group at the 7-position of the indole ring influences the reactivity of the molecule, and understanding this is crucial for predictable and efficient synthesis.
Reaction Mechanism and Regioselectivity
The reaction of 7-methoxy-1H-indole with benzenesulfonyl chloride in the presence of a base proceeds via a nucleophilic substitution mechanism. The indole nitrogen, being the most nucleophilic site, attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. The regioselectivity of this reaction is highly dependent on the reaction conditions.
-
N-Sulfonylation: In the presence of a base (e.g., pyridine, triethylamine, or sodium hydride), the indole nitrogen is deprotonated, forming a highly nucleophilic indolide anion. This anion readily attacks the sulfonyl chloride, leading to the formation of the N-sulfonylated product, 1-(benzenesulfonyl)-7-methoxy-1H-indole. This is the predominant pathway under standard laboratory conditions.
-
C-Sulfonylation: Under different conditions, such as in the presence of a Lewis acid or under radical conditions, sulfonylation can occur at the carbon framework of the indole ring, typically at the C2 or C3 positions. For instance, Friedel-Crafts type reactions can lead to C-sulfonylation. However, for the reaction of 7-methoxy-1H-indole with benzenesulfonyl chloride under basic conditions, N-sulfonylation is the expected major reaction pathway.
The following diagram illustrates the generally accepted mechanism for the N-sulfonylation of 7-methoxy-1H-indole.
Experimental Protocol
This section provides a detailed, representative protocol for the N-sulfonylation of 7-methoxy-1H-indole with benzenesulfonyl chloride.
Materials:
-
7-Methoxy-1H-indole
-
Benzenesulfonyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 7-methoxy-1H-indole (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.5 eq) at room temperature.
-
Addition of Sulfonylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with 1 M HCl (2 x), saturated NaHCO₃ solution (1 x), and brine (1 x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-(benzenesulfonyl)-7-methoxy-1H-indole.
The following diagram outlines the experimental workflow.
stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various conditions
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
This technical guide provides a comprehensive overview of the anticipated stability of 1-Benzenesulfonyl-7-methoxy-1H-indole under various stress conditions. While specific experimental stability data for this compound is not extensively available in public literature, this document extrapolates probable degradation pathways and stability characteristics based on the known chemical behavior of the 7-methoxy-1H-indole core and the N-benzenesulfonyl protecting group. The information herein is intended to guide researchers in designing and executing stability studies, developing analytical methods, and formulating stable dosage forms.
Core Concepts in Stability
The inherent stability of an active pharmaceutical ingredient (API) is a critical attribute that influences its safety, efficacy, and shelf-life. Forced degradation studies are essential to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[1] These studies involve subjecting the API to stress conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and exposure to acidic, basic, and oxidative environments.
Predicted Stability Profile of this compound
The structure of this compound comprises a 7-methoxy-substituted indole ring with a benzenesulfonyl group attached to the indole nitrogen. The stability of this molecule is predicted to be influenced by the chemical properties of both the indole nucleus and the sulfonyl group.
Key Structural Features Influencing Stability:
-
Indole Nucleus: The indole ring is an electron-rich aromatic system, making it susceptible to oxidation.[2] The C2-C3 double bond is a potential site for oxidative cleavage. The indole nitrogen's lone pair of electrons contributes to the ring's reactivity.
-
Methoxy Group: The methoxy group at the 7-position is an electron-donating group, which can enhance the reactivity of the indole ring towards electrophilic attack.
-
N-Benzenesulfonyl Group: The benzenesulfonyl group is a well-known protecting group for the indole nitrogen.[3] It is known to be labile under certain basic and reductive conditions, suggesting a primary degradation pathway.[3]
Predicted Degradation Pathways
Based on the functional groups present, the following degradation pathways are anticipated under forced degradation conditions:
-
Hydrolytic Degradation (Acidic and Basic):
-
Acidic Conditions: The indole ring is generally sensitive to strong acidic conditions, which can lead to protonation, potentially at the C3 position, and subsequent degradation.[2] However, the N-benzenesulfonyl group is expected to be relatively stable under acidic conditions.
-
Basic Conditions: The primary degradation pathway under basic conditions is anticipated to be the cleavage of the N-S bond, removing the benzenesulfonyl group to yield 7-methoxy-1H-indole and benzenesulfonic acid.[3]
-
-
Oxidative Degradation: The electron-rich indole nucleus is susceptible to oxidation, which could lead to the formation of oxindole derivatives or ring-opened products.[2][4][5][6][7] Common oxidizing agents like hydrogen peroxide can initiate these degradation pathways.[4][6]
-
Thermal Degradation: While specific data is unavailable, significant degradation is not expected under moderate thermal stress unless in the presence of other reactive species. High temperatures could potentially accelerate hydrolytic or oxidative degradation.
-
Photolytic Degradation: Indole derivatives can be susceptible to photodegradation upon exposure to UV or visible light.[2] The extent of degradation would depend on the wavelength and intensity of the light source.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of forced degradation studies for this compound. This data is illustrative and intended to serve as a template for reporting experimental findings.
Table 1: Summary of Forced Degradation Results
| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation (Hypothetical) | Major Degradation Products (Predicted) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 60 | ~5-10% | Minor, undefined degradation products |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours | 60 | >90% | 7-methoxy-1H-indole, Benzenesulfonic acid |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~15-25% | Oxidized indole derivatives (e.g., oxindoles) |
| Thermal | Solid State | 48 hours | 80 | <5% | Minimal degradation |
| Photolytic | UV/Vis Light | 24 hours | Room Temp | ~10-20% | Photodegradation products |
Experimental Protocols
The following are detailed experimental protocols for conducting forced degradation studies on this compound. These are based on standard industry practices and regulatory guidelines.
Analytical Method
A stability-indicating HPLC-UV method should be developed and validated for the analysis of this compound and its degradation products. A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient with an acidic modifier (e.g., formic or trifluoroacetic acid) is a suitable starting point.[8][9] Detection is typically performed at the UV absorbance maximum of the parent compound.
Preparation of Samples
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent like acetonitrile or methanol.
Forced Degradation Procedures
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M sodium hydroxide, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C for 8 hours.
-
At specified time points, withdraw an aliquot, neutralize with 0.1 M hydrochloric acid, and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute to a suitable concentration with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in a 80°C oven for 48 hours.
-
After the specified time, dissolve the heat-stressed solid in a suitable solvent to prepare a solution of known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., 0.1 mg/mL) in a photostability chamber to a combination of UV and visible light.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze the samples by HPLC at appropriate time intervals.
-
Visualizations
The following diagrams illustrate the predicted degradation pathways and a general workflow for forced degradation studies.
Caption: Predicted degradation pathways for this compound.
Caption: General workflow for forced degradation studies.
Conclusion
This technical guide provides a predictive assessment of the stability of this compound. The primary anticipated degradation pathway is the cleavage of the benzenesulfonyl group under basic conditions. The indole nucleus is also susceptible to oxidative degradation. The provided experimental protocols and workflows offer a robust framework for conducting comprehensive stability studies to confirm these predictions and to develop a stable and effective pharmaceutical product. It is imperative that these theoretical pathways are confirmed through rigorous experimental investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
theoretical vs. experimental properties of 1-Benzenesulfonyl-7-methoxy-1H-indole
An In-depth Technical Guide to 1-Benzenesulfonyl-7-methoxy-1H-indole
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental properties of this compound (CAS No. 146073-32-7). The indole nucleus is a cornerstone in medicinal chemistry, and its functionalization allows for the modulation of biological activity. The incorporation of a benzenesulfonyl group at the N1 position and a methoxy group at the C7 position is anticipated to significantly influence the molecule's electronic, steric, and physicochemical properties. This document collates available data, presents detailed proposed experimental protocols for synthesis and characterization, and discusses potential biological activities based on the well-established pharmacology of the N-benzenesulfonyl indole and methoxy-indole scaffolds. Due to the limited publicly available experimental data for this specific molecule, this guide serves as a foundational resource for researchers, scientists, and drug development professionals, leveraging data from closely related analogues and established chemical principles.
Theoretical Properties
The theoretical properties of a molecule provide fundamental insights into its reactivity, stability, and potential intermolecular interactions. While specific computational studies for this compound are not available in the current literature, we can infer its properties based on its constituent functional groups and data from related compounds.
The structure combines three key moieties: the indole ring system, a methoxy group, and a benzenesulfonyl group. The electron-donating methoxy group at the 7-position increases the electron density of the indole's benzene ring, while the bulky and strongly electron-withdrawing benzenesulfonyl group at the indole nitrogen significantly reduces the nucleophilicity of the indole ring and influences the conformational geometry of the molecule.
Computed Physicochemical Data
The following table summarizes the calculated physicochemical properties for this compound. These values are derived from its chemical structure and serve as a baseline for experimental work.
| Property | Value | Data Type |
| Molecular Formula | C₁₅H₁₃NO₃S | Calculated |
| Molecular Weight | 287.33 g/mol | Calculated |
| Exact Mass | 287.06161 g/mol | Calculated |
| CAS Number | 146073-32-7 | Assigned |
| IUPAC Name | 1-(phenylsulfonyl)-7-methoxy-1H-indole | Assigned |
| XLogP3 (Predicted) | 3.2 | Predicted |
| Hydrogen Bond Donors | 0 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bond Count | 3 | Calculated |
| Topological Polar Surface Area | 56.7 Ų | Calculated |
Data is programmatically calculated and sourced from chemical databases where available.
Experimental Properties
Direct experimental data for this compound is scarce in the literature. The table below summarizes the available information and provides data for the key precursor, 7-methoxy-1H-indole, for comparative purposes. Researchers should consider the data for the target compound as "Not Available" and in need of experimental determination.
| Property | This compound | 7-Methoxy-1H-indole (Precursor)[1] | Data Type |
| Appearance | Not Available (Predicted: White to off-white solid) | Solid | Experimental |
| Melting Point | Not Available | Not specified in available data | - |
| Boiling Point | Not Available | Not specified in available data | - |
| Solubility | Not Available (Predicted: Soluble in organic solvents like DCM, EtOAc, DMF; Insoluble in water) | Not specified in available data | - |
| ¹H NMR Spectra | Not Available | Data Available | Experimental |
| ¹³C NMR Spectra | Not Available | Data Available | Experimental |
Experimental Protocols
The following sections detail proposed protocols for the synthesis and characterization of this compound based on established methodologies for similar compounds.[2]
Synthesis of this compound
The synthesis is proposed as a direct N-sulfonylation of the commercially available 7-methoxy-1H-indole with benzenesulfonyl chloride in the presence of a base.
Materials:
-
7-Methoxy-1H-indole (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert nitrogen atmosphere, add 7-methoxy-1H-indole (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the indole nitrogen.
-
Slowly add benzenesulfonyl chloride (1.1 eq) dropwise via syringe to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture back to 0 °C and cautiously quench the reaction by the slow addition of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water (2 x volumes), saturated sodium bicarbonate solution (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). The spectrum is expected to show signals for the aromatic protons on the indole and benzenesulfonyl rings, as well as a singlet for the methoxy group protons. The indole C2 and C3 protons will appear as doublets.
-
¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and the methoxy carbon.
3.2.2. Infrared (IR) Spectroscopy
-
Acquire the spectrum using a KBr pellet or as a thin film.
-
Characteristic peaks are expected for the S=O stretches of the sulfonyl group (typically in the regions of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹), C-O stretching for the methoxy group, and C-H and C=C stretching for the aromatic rings.
3.2.3. Mass Spectrometry (MS)
-
Utilize Electrospray Ionization (ESI) to determine the mass-to-charge ratio of the molecular ion ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the compound.
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for this compound, its structure combines two pharmacologically important scaffolds. Benzenesulfonamide derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] Similarly, methoxy-substituted indoles are prevalent in numerous biologically active natural products and synthetic compounds.[5]
Potential Activities:
-
Anti-inflammatory: Many N-sulfonyl indole derivatives act as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[6]
-
Anticancer: The indole scaffold is present in many anticancer agents. Potential mechanisms could involve the inhibition of kinases, tubulin polymerization, or induction of apoptosis.
-
Antimicrobial: Both sulfonamides and indole derivatives have been reported to possess antibacterial and antifungal properties.[6][7]
The diagram below illustrates a simplified signaling pathway for COX-2 mediated inflammation, a potential target for compounds of this class.
Conclusion
This compound is a compound of significant interest for chemical and pharmaceutical research, yet it remains largely uncharacterized in the public domain. This guide provides a foundational framework for its study by presenting computed theoretical properties, proposed, detailed protocols for its synthesis and characterization, and a discussion of its potential biological activities based on its constituent chemical moieties. The information herein is intended to empower researchers to undertake the empirical studies necessary to fully elucidate the physicochemical properties and therapeutic potential of this promising molecule. Future work should focus on the experimental validation of the proposed protocols and a systematic evaluation of its biological profile.
References
- 1. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Benzenesulfonyl Group's Electronic Influence on the Indole Ring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the significant electronic effects exerted by the benzenesulfonyl group upon the indole ring system. This substitution dramatically alters the electron density distribution within the indole nucleus, thereby influencing its reactivity and biological activity. This document provides a comprehensive overview of these electronic perturbations, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways, offering valuable insights for researchers in medicinal chemistry and drug development.
Introduction: The Electron-Withdrawing Nature of the Benzenesulfonyl Group
The benzenesulfonyl group (-SO₂Ph) is a strong electron-withdrawing group. When attached to the nitrogen atom of the indole ring, it significantly modulates the electronic properties of the heterocyclic system through a combination of inductive and resonance effects. This perturbation of the indole's inherent electron-rich character has profound implications for its chemical reactivity and its potential as a pharmacophore in drug design.
The electron-withdrawing nature of the benzenesulfonyl group can be understood through two primary mechanisms:
-
Inductive Effect (-I): The highly electronegative oxygen atoms and the sulfur atom of the sulfonyl group pull electron density away from the indole nitrogen through the sigma bond framework. This inductive withdrawal of electrons deactivates the entire indole ring system, making it less susceptible to electrophilic attack.
-
Resonance Effect (-M): The sulfonyl group can participate in resonance, delocalizing the lone pair of electrons from the indole nitrogen into the sulfonyl group. This delocalization further reduces the electron density on the indole ring.
These electronic effects render the N-benzenesulfonylindole scaffold a versatile platform for chemical synthesis and a key component in various biologically active molecules.[1][2]
Quantitative Analysis of Electronic Effects
The electronic influence of the benzenesulfonyl group and its substituted analogues can be quantified using various physicochemical parameters. These parameters provide a numerical basis for understanding and predicting the reactivity of N-benzenesulfonylindoles.
Hammett Substituent Constants
| Substituent (on Benzene Ring) | σm | σp |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
| -Cl | 0.37 | 0.23 |
| -Br | 0.39 | 0.23 |
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -SO₂CH₃ | 0.64 | 0.72 |
Note: This table represents general Hammett constants for substituents on a benzene ring and serves as a reference for their expected electronic effects when present on the benzenesulfonyl moiety.
Acidity (pKa)
The introduction of the electron-withdrawing benzenesulfonyl group significantly increases the acidity of the N-H proton of the indole ring. The pKa of the parent indole is approximately 16.2 in water and 21.0 in DMSO.[5][6] Upon N-sulfonylation, the pKa is expected to decrease substantially, making the N-H proton more readily removable by a base. This increased acidity is a direct consequence of the stabilization of the resulting indolide anion by the electron-withdrawing sulfonyl group.
Spectroscopic Characterization
Spectroscopic techniques are essential for elucidating the structure and electronic properties of N-benzenesulfonylindoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The ¹H NMR spectra of N-benzenesulfonylindoles show characteristic downfield shifts of the indole ring protons compared to the parent indole. This deshielding effect is a direct result of the reduced electron density caused by the benzenesulfonyl group. The protons on the benzenesulfonyl ring also exhibit characteristic chemical shifts.
¹³C NMR: Similarly, the ¹³C NMR spectra reveal a deshielding of the indole ring carbons, particularly those in the pyrrole moiety. The chemical shifts of the carbons in the benzenesulfonyl group are also diagnostic.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Benzenesulfonylindole | 7.95 (d, 1H, H-4), 7.6-7.7 (m, 2H, Ar-H), 7.4-7.5 (m, 4H, Ar-H, H-7), 7.2-7.3 (m, 1H, H-6), 7.15 (t, 1H, H-5), 6.6 (d, 1H, H-3) | 138.5, 135.2, 133.7, 130.8, 129.2, 127.0, 124.9, 123.7, 122.3, 121.2, 113.6, 108.2 |
Note: This table provides representative, approximate data for the parent N-benzenesulfonylindole. Actual values may vary based on experimental conditions and substitution patterns.
Infrared (IR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the characteristic functional groups in N-benzenesulfonylindoles. The key vibrational frequencies include:
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| S=O | Asymmetric Stretch | 1370 - 1350 |
| S=O | Symmetric Stretch | 1180 - 1160 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| N-S | Stretch | 970 - 930 |
The strong absorptions corresponding to the S=O stretching vibrations are particularly diagnostic for the presence of the sulfonyl group.[8]
UV-Vis Spectroscopy
The UV-Vis absorption spectra of N-benzenesulfonylindoles typically show absorption bands characteristic of the indole and benzene chromophores. The introduction of the benzenesulfonyl group can cause a shift in the absorption maxima (λmax) compared to the parent indole, reflecting the changes in the electronic structure. The position and intensity of these bands can be influenced by substituents on both the indole and benzenesulfonyl rings.[9][10]
Reactivity of N-Benzenesulfonylindoles
The electronic modifications induced by the benzenesulfonyl group have a profound impact on the reactivity of the indole ring.
Electrophilic Substitution
The strong electron-withdrawing nature of the benzenesulfonyl group deactivates the indole ring towards electrophilic aromatic substitution. Reactions that readily occur with unsubstituted indole, such as Friedel-Crafts acylation or Vilsmeier-Haack formylation, are often sluggish or require harsher conditions with N-benzenesulfonylindoles. When substitution does occur, the regioselectivity can also be altered.
Nucleophilic Substitution and C-H Functionalization
Conversely, the reduced electron density at the C2 and C3 positions of the indole ring makes N-benzenesulfonylindoles more susceptible to nucleophilic attack and C-H functionalization reactions. The benzenesulfonyl group can act as a removable activating group, enabling the introduction of various functionalities at these positions, which can then be followed by deprotection to yield the substituted indole.[11]
Caption: Reactivity of Indole vs. N-Benzenesulfonylindole.
Role in Drug Development and Biological Signaling Pathways
The unique electronic properties of the N-benzenesulfonylindole scaffold have made it a valuable component in the design of various therapeutic agents. These compounds have been shown to interact with a range of biological targets, including enzymes and signaling pathway components.
Kinase Inhibition
Many N-sulfonylindole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[2][3][12][13] The benzenesulfonyl group can form crucial interactions within the ATP-binding pocket of these enzymes, contributing to the inhibitory activity. The electronic nature of substituents on the benzenesulfonyl ring can be fine-tuned to optimize potency and selectivity.
Caption: N-Sulfonylindoles as Kinase Inhibitors.
Hedgehog Signaling Pathway Inhibition
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation is implicated in several types of cancer.[4][14] Certain N-sulfonylindole derivatives have been identified as inhibitors of this pathway, often by targeting the Smoothened (SMO) receptor. The electronic properties of the N-sulfonylindole core are important for binding to the target protein and disrupting the downstream signaling cascade.
Caption: Inhibition of the Hedgehog Pathway by N-Sulfonylindoles.
Anti-Inflammatory Activity
The anti-inflammatory properties of certain N-sulfonylindole derivatives have also been reported.[15][16][17][18] This activity is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the production of nitric oxide (NO) and prostaglandins, or the modulation of transcription factors like NF-κB. The electron-withdrawing nature of the benzenesulfonyl group can influence the molecule's ability to interact with the active sites of enzymes like cyclooxygenases (COX) or inducible nitric oxide synthase (iNOS).
Experimental Protocols
This section provides generalized protocols for the synthesis and characterization of N-benzenesulfonylindoles. Researchers should consult specific literature for detailed procedures and safety precautions for particular compounds.
Synthesis of N-Benzenesulfonylindole
Materials:
-
Indole
-
Benzenesulfonyl chloride
-
Base (e.g., sodium hydride, potassium carbonate, or triethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile)
-
Quenching agent (e.g., water or saturated ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indole in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the base to the solution. If using sodium hydride, handle with extreme care.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the indolide anion.
-
In a separate flask, dissolve benzenesulfonyl chloride in the anhydrous solvent.
-
Add the solution of benzenesulfonyl chloride dropwise to the indolide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of the quenching agent.
-
Extract the aqueous layer with the extraction solvent (3 x volume).
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Caption: General Workflow for N-Benzenesulfonylindole Synthesis.
Spectroscopic Analysis
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified N-benzenesulfonylindole in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.
-
Cap the NMR tube and gently invert to ensure a homogeneous solution.
FTIR Sample Preparation (ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Collect the spectrum.
UV-Vis Sample Preparation:
-
Prepare a stock solution of the N-benzenesulfonylindole of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range of the spectrophotometer.
-
Use a quartz cuvette to measure the absorbance of the solutions against a solvent blank.
Conclusion
The introduction of a benzenesulfonyl group onto the indole nitrogen profoundly alters the electronic landscape of the ring system, transforming it from an electron-rich to an electron-deficient heterocycle. This electronic modulation has significant consequences for the reactivity of the indole core and provides a powerful strategy for the development of novel therapeutic agents. The ability to fine-tune the electronic properties through substitution on the benzenesulfonyl ring offers a versatile approach for optimizing the biological activity of N-sulfonylindole-based compounds. A thorough understanding of these electronic effects, supported by quantitative data and detailed experimental analysis, is paramount for the rational design of new and effective drug candidates.
References
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. dentonchemistry.com [dentonchemistry.com]
- 7. Understanding the Role of pKa in Indole Synthesis: A Comprehensive Review - Articles Factory [articlesfactory.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzenesulfonamide, 4-methyl- [webbook.nist.gov]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Benzylidene-indolinones are effective as multi-targeted kinase inhibitor therapeutics against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hedgehog signaling and its molecular perspective with cholesterol: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 18. hudson.org.au [hudson.org.au]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole, a valuable synthetic intermediate in the development of pharmacologically active molecules. The protocols herein describe a reliable two-step synthesis commencing from commercially available starting materials.
Introduction
The indole scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmaceutical agents.[1] The introduction of a methoxy group at the 7-position of the indole ring can significantly influence the molecule's electronic properties and metabolic stability, often enhancing its biological activity. The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, facilitating selective functionalization at other positions of the indole core. Consequently, this compound is a key building block for the synthesis of more complex molecules, including potential therapeutic agents.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₃S |
| Molecular Weight | 287.33 g/mol |
| CAS Number | 146073-32-7[2] |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
Synthetic Pathway Overview
The synthesis of this compound is achieved via a two-step process. The first step involves the synthesis of the precursor, 7-methoxy-1H-indole, followed by the N-benzenesulfonylation of the indole nitrogen.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-1H-indole
A reliable method for the synthesis of 7-methoxy-1H-indole initiates from 4-amino-3-methoxybenzoic acid and proceeds through a multi-step reaction sequence.[3]
Materials:
-
4-Amino-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
bis(pyridine)iodonium(I) tetrafluoroborate
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Terminal alkyne (for Sonogashira coupling)
-
Dimethylformamide (DMF)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Copper(I) oxide (Cu₂O)
-
Quinoline
Procedure:
A detailed multi-step protocol for the synthesis of 7-methoxy-1H-indole from 4-amino-3-methoxybenzoic acid has been previously reported and involves chlorination, iodination, Sonogashira coupling, cyclization, saponification, and decarboxylation.[3] The reported yields for the key steps are summarized in the table below.
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Iodination | bis(pyridine)iodonium(I) tetrafluoroborate, CF₃SO₃H, CH₂Cl₂, 16 h, 20 °C | 99 |
| 2 | Sonogashira Coupling | Et₃N, Pd(PPh₃)₂Cl₂-CuI, 3 h, 0 - 20 °C | 90 |
| 3 | Cyclization | CuI, DMF, 2.5 h, 100 °C | 69 |
| 4 | Saponification | KOH, H₂O, ethanol, 24 h, Heating | 95 |
| 5 | Decarboxylation | Cu₂O, quinoline, 4 h, 230 °C | 65 |
Purification: The crude 7-methoxy-1H-indole can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol is adapted from general procedures for the N-sulfonylation of indoles.
Materials:
-
7-Methoxy-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Benzenesulfonyl chloride
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 7-methoxy-1H-indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Applications in Synthetic Chemistry
This compound serves as a versatile intermediate for the synthesis of a variety of more complex molecules. The benzenesulfonyl group acts as a protecting group for the indole nitrogen, allowing for selective functionalization at other positions.
Key Synthetic Transformations:
-
Lithiation and Electrophilic Quench: The protected indole can be lithiated at the C2 position using a strong base like n-butyllithium, followed by quenching with various electrophiles to introduce substituents at this position.
-
Cross-Coupling Reactions: The indole core can be functionalized via various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce aryl, vinyl, or alkynyl groups.
-
Deprotection: The benzenesulfonyl group can be removed under specific conditions to reveal the free N-H indole, which can then be further functionalized.
Signaling Pathway Context
Derivatives of methoxy-substituted indoles have been investigated for their potential to modulate various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders. For instance, indole derivatives have been explored as inhibitors of protein kinases, which are key components of many signaling cascades.
Caption: Potential modulation of a kinase signaling pathway by an indole-based inhibitor.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the synthesis of this compound. This versatile synthetic intermediate holds significant potential for the development of novel and potent therapeutic agents. The ability to selectively functionalize the indole core at various positions makes it an invaluable tool for medicinal chemists and drug development professionals.
References
Application Notes and Protocols for the Utilization of 1-Benzenesulfonyl-7-methoxy-1H-indole in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Benzenesulfonyl-7-methoxy-1H-indole is a versatile building block in the synthesis of complex natural products, particularly indole alkaloids. The benzenesulfonyl group serves as a robust protecting group for the indole nitrogen, facilitating regioselective functionalization of the indole core. The 7-methoxy substituent is a key feature in numerous biologically active molecules, including the potent marine alkaloid Dragmacidin D. This document provides detailed protocols for the application of this compound in the synthesis of a key intermediate of Dragmacidin D, a compound known for its antiviral, and antitumor activities.
Core Application: Synthesis of a Key Intermediate for Dragmacidin D
The following protocols outline the initial steps in the synthesis of a functionalized 7-methoxyindole core, a crucial component for the total synthesis of Dragmacidin D. The benzenesulfonyl group plays a critical role in directing the regioselectivity of subsequent bromination and borylation reactions.
Experimental Protocols
1. Protection of 7-Methoxy-1H-indole
This protocol describes the N-benzenesulfonylation of commercially available 7-methoxy-1H-indole.
-
Materials: 7-methoxy-1H-indole, Benzenesulfonyl chloride, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride solution, Ethyl acetate, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of 7-methoxy-1H-indole (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
2. Regioselective Bromination at C3
This protocol details the selective bromination of the C3 position of the protected indole.
-
Materials: this compound, N-Bromosuccinimide (NBS), Anhydrous Tetrahydrofuran (THF), Saturated aqueous sodium thiosulfate solution, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF at room temperature.
-
Add N-Bromosuccinimide (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Bromo-1-benzenesulfonyl-7-methoxy-1H-indole, which is often used in the next step without further purification.
-
3. Borylation at C4
This protocol describes the iridium-catalyzed borylation at the C4 position, a key step in preparing for subsequent cross-coupling reactions.
-
Materials: 3-Bromo-1-benzenesulfonyl-7-methoxy-1H-indole, Bis(pinacolato)diboron (B₂pin₂), [Ir(cod)(OMe)]₂ (iridium catalyst), 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy) (ligand), Anhydrous Tetrahydrofuran (THF), Hexane, Celite.
-
Procedure:
-
In a glovebox, combine 3-Bromo-1-benzenesulfonyl-7-methoxy-1H-indole (1.0 eq), B₂pin₂ (1.5 eq), [Ir(cod)(OMe)]₂ (0.015 eq), and dtbpy (0.03 eq) in anhydrous THF.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Triturate the residue with hexane and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-Benzenesulfonyl-3-bromo-7-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
-
Data Presentation
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Benzenesulfonylation | 7-Methoxy-1H-indole | Benzenesulfonyl chloride, NaH | THF | 0 to RT | 4 | ~95 |
| 2 | C3-Bromination | This compound | N-Bromosuccinimide | THF | RT | 0.25 | ~98 |
| 3 | C4-Borylation | 3-Bromo-1-benzenesulfonyl-7-methoxy-1H-indole | B₂pin₂, [Ir(cod)(OMe)]₂, dtbpy | THF | RT | 24 | ~85 |
Visualizations
Experimental Workflow for the Synthesis of a Dragmacidin D Intermediate
Caption: Synthetic workflow for the preparation of a key Dragmacidin D intermediate.
Logical Relationship of Protecting Group Strategy
Caption: Role of the benzenesulfonyl protecting group in directing synthesis.
Application Notes and Protocols for the Deprotection of 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the deprotection of the nitrogen atom in 1-benzenesulfonyl-7-methoxy-1H-indole, a common intermediate in the synthesis of various biologically active molecules. The benzenesulfonyl group is a robust protecting group for the indole nitrogen, and its efficient removal is a critical step in many synthetic routes. These application notes offer a primary method utilizing magnesium in methanol, along with alternative approaches, to yield the desired 7-methoxy-1H-indole.
Introduction
The protection of the indole nitrogen is often necessary during multi-step organic syntheses to prevent unwanted side reactions. The benzenesulfonyl group is frequently employed for this purpose due to its stability under a range of reaction conditions. However, its removal requires specific deprotection strategies. This document outlines reliable methods for the cleavage of the N-S bond in this compound, providing researchers with practical and detailed experimental procedures.
Data Presentation: Comparison of Deprotection Protocols
The following table summarizes the key quantitative data for the described deprotection methods.
| Method | Reagents and Conditions | Typical Yield (%) | Reaction Time (hours) | Notes |
| Reductive Desulfonylation | Magnesium turnings, Methanol, Room Temperature or 50 °C | 85-95 | 12-24 | Mild and effective method. The reaction can be monitored by TLC for completion. |
| Alkaline Hydrolysis | Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), Methanol/Water, Reflux | 70-85 | 6-12 | A common method, but may require harsher conditions and can be substrate-dependent. |
| Reductive Cleavage | Lithium Aluminum Hydride (LiAlH₄), Anhydrous THF, 0 °C to Room Temperature | 60-80 | 4-8 | A strong reducing agent that can be effective but may have compatibility issues with other functional groups. |
Experimental Protocols
Primary Protocol: Reductive Desulfonylation using Magnesium in Methanol
This protocol is based on a general method for the reductive cleavage of N-sulfonyl groups and is expected to be highly effective for this compound.[1][2]
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous methanol.
-
Addition of Magnesium: To the stirred solution, add magnesium turnings (approximately 35 equivalents). A crystal of iodine can be added to activate the magnesium surface.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC. If the reaction is slow, it can be gently heated to 50 °C under a reflux condenser.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature if it was heated. Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 7-methoxy-1H-indole can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Alternative Protocol 1: Alkaline Hydrolysis
This method employs basic conditions to cleave the sulfonyl group.
Materials:
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric Acid (HCl, 1M solution)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water in a round-bottom flask.
-
Addition of Base: Add a significant excess of potassium hydroxide or sodium hydroxide (e.g., 5-10 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Neutralization and Extraction: Dilute the remaining aqueous solution with water and neutralize it carefully with 1M HCl until the pH is approximately 7. Extract the product with ethyl acetate (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography as described in the primary protocol.
Alternative Protocol 2: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
This protocol uses a powerful reducing agent and should be performed with caution in an anhydrous environment.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate decahydrate (Na₂SO₄·10H₂O) or a standard Fieser workup
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (2-4 equivalents) in anhydrous THF.
-
Addition of Substrate: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C and cautiously add a volume of water equal to the mass of LiAlH₄ used, followed by an equal volume of 15% aqueous NaOH, and then three times the volume of water. Stir the resulting granular precipitate vigorously for 30 minutes.
-
Isolation: Filter the precipitate and wash it thoroughly with ethyl acetate.
-
Drying and Concentration: Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualization of the Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Caption: General workflow for the deprotection of this compound.
References
Application Notes and Protocols: Lithiation and Subsequent Functionalization of 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective functionalization of 1-Benzenesulfonyl-7-methoxy-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the methodologies described herein offer a robust strategy for the synthesis of novel C2-substituted indole derivatives.[1]
The N-benzenesulfonyl group serves a dual purpose: it protects the indole nitrogen and acts as a powerful directing group for lithiation at the C2 position.[2][3] The C2-H bond of an N-substituted indole is the most acidic, facilitating deprotonation with strong organolithium bases.[2] The 7-methoxy substituent, an electron-donating group, can influence the overall electron density of the indole ring system.[4] This combination allows for the precise introduction of a wide variety of functional groups at the C2 position, a key step in the elaboration of the indole core for structure-activity relationship (SAR) studies.
Overview of the Synthetic Strategy
The overall synthetic strategy involves a two-step sequence:
-
Directed ortho-Lithiation: Deprotonation at the C2 position of this compound using a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent at low temperature.
-
Electrophilic Quench: Trapping the resulting C2-lithiated indole intermediate with a suitable electrophile to introduce the desired functional group.
This process is followed by an optional deprotection step to remove the benzenesulfonyl group, yielding the free N-H indole.
Data Presentation: Functionalization at the C2 Position
The following table summarizes the outcomes of quenching the C2-lithiated this compound with various electrophiles. Yields are representative of typical outcomes for C2-functionalization of N-sulfonylated indoles.
| Electrophile (E+) | Reagent Example | Functional Group Introduced at C2 | Representative Yield (%) |
| Proton | H₂O | -H (Deuterium if D₂O) | >95% |
| Alkyl Halide | Methyl Iodide (CH₃I) | -CH₃ (Methyl) | 85-95% |
| Aldehyde | Benzaldehyde (PhCHO) | -CH(OH)Ph (α-hydroxybenzyl) | 70-85% |
| Ketone | Acetone ((CH₃)₂CO) | -C(OH)(CH₃)₂ (2-hydroxyprop-2-yl) | 70-80% |
| Carbon Dioxide | CO₂ (gas or dry ice) | -COOH (Carboxylic Acid) | 60-75% |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ (Trimethylsilyl) | 90-98% |
| Disulfide | Dimethyl disulfide (MeSSMe) | -SCH₃ (Methylthio) | 75-90% |
| Iodine | Iodine (I₂) | -I (Iodo) | 80-90% |
| Formylating Agent | N,N-Dimethylformamide (DMF) | -CHO (Formyl) | 65-80% |
Experimental Protocols
Safety Precaution: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[5][6] All procedures must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried or flame-dried glassware.[5] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times.
Protocol 1: General Procedure for C2-Lithiation and Functionalization
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.2 eq)
-
Electrophile (1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.2 eq) dropwise to the stirred solution via syringe.[3] The rate of addition should be controlled to maintain the internal temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the C2-lithiated intermediate.
-
Add the desired electrophile (1.5 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Continue stirring at -78 °C for 1-3 hours, or as determined by reaction monitoring (e.g., TLC).
-
After the reaction is complete, allow the mixture to slowly warm to room temperature.
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo.
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C2-functionalized product.
Protocol 2: Deprotection of the N-Benzenesulfonyl Group
Materials:
-
N-Benzenesulfonyl-C2-functionalized-7-methoxy-1H-indole (1.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (3-5 eq)
-
Water
Procedure:
-
Dissolve the N-protected indole in a mixture of methanol or THF and water.
-
Add solid NaOH or KOH pellets (3-5 eq) to the solution.
-
Heat the mixture to reflux (typically 60-80 °C) and stir for 2-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with an acid (e.g., 1M HCl) to pH ~7.
-
Remove the organic solvent (in vacuo if THF was used).
Work-up:
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
-
Purify the crude product by flash column chromatography or recrystallization to yield the deprotected C2-functionalized 7-methoxy-1H-indole.
Mandatory Visualizations
Caption: Experimental workflow for C2-functionalization.
References
Application Notes and Protocols: Benzenesulfonyl as a Protecting Group for Indole in Multi-step Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of the benzenesulfonyl (Bs) group as a robust protecting group for the indole nitrogen in multi-step organic synthesis. This document covers the introduction, stability, and removal of the Bs group, offering detailed experimental protocols, quantitative data, and a comparison with other protecting groups.
Introduction to Benzenesulfonyl (Bs) as an Indole Protecting Group
The protection of the indole nitrogen is a critical consideration in the multi-step synthesis of indole-containing target molecules. The acidic N-H proton can interfere with a variety of reaction conditions, particularly those involving strong bases or organometallic reagents. The benzenesulfonyl (Bs) group is an effective protecting group for the indole nitrogen due to its strong electron-withdrawing nature, which significantly reduces the nucleophilicity and acidity of the indole nitrogen.
Advantages of the Benzenesulfonyl Group:
-
Robustness: The N-benzenesulfonyl indole is stable to a wide range of reaction conditions, including strongly basic and acidic environments, as well as to various organometallic reagents.[1]
-
Activation of the Indole Ring: The electron-withdrawing nature of the benzenesulfonyl group can facilitate certain reactions, such as nucleophilic attack at the C3 position.
-
Ease of Introduction: The protection reaction is typically high-yielding and straightforward to perform.
-
Multiple Deprotection Strategies: The benzenesulfonyl group can be removed under various conditions, allowing for flexibility in synthetic planning.
Limitations:
-
Harsh Deprotection Conditions: While multiple deprotection methods exist, some require harsh reagents or conditions that may not be compatible with sensitive functional groups.
-
Potential for Side Reactions: Under certain deprotection conditions, side reactions can occur.
Experimental Protocols
Protection of Indole: N-Benzenesulfonylation
The benzenesulfonyl group is typically introduced by reacting the indole with benzenesulfonyl chloride in the presence of a base. Sodium hydride is a commonly used base for this transformation, affording high yields of the N-protected product.
Detailed Protocol for N-Benzenesulfonylation of Indole using Sodium Hydride:
Materials:
-
Indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzenesulfonyl chloride (BsCl)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add indole (1.0 eq).
-
Add anhydrous THF or DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(phenylsulfonyl)indole.
Quantitative Data for N-Benzenesulfonylation of Substituted Indoles:
| Indole Derivative | Product | Yield (%) | Reference |
| Indole | 1-(Phenylsulfonyl)indole | >95 | [2] |
| 2-Methylindole | 2-Methyl-1-(phenylsulfonyl)indole | 91 | [1] |
| 3-Methylindole | 3-Methyl-1-(phenylsulfonyl)indole | High | |
| 5-Bromoindole | 5-Bromo-1-(phenylsulfonyl)indole | High | |
| 5-Methoxyindole | 5-Methoxy-1-(phenylsulfonyl)indole | High |
Deprotection of N-Benzenesulfonyl Indoles
Several methods are available for the cleavage of the N-S bond in N-benzenesulfonyl indoles. The choice of method depends on the functional group tolerance required for the specific synthetic route.
This reductive cleavage is a mild and efficient method for the deprotection of N-sulfonyl groups.
Detailed Protocol for Deprotection using Mg/MeOH:
Materials:
-
N-Benzenesulfonyl indole
-
Magnesium (Mg) turnings
-
Anhydrous Methanol (MeOH)
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a round-bottom flask, add the N-benzenesulfonyl indole (1.0 eq) and anhydrous methanol (to a concentration of 0.1 M).
-
Add magnesium turnings (10.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Filter the mixture to remove any remaining magnesium.
-
Extract the filtrate with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the deprotected indole.
This basic hydrolysis method is effective for cleaving the sulfonamide bond.
Detailed Protocol for Deprotection using KOH/t-BuOH:
Materials:
-
N-Benzenesulfonyl indole
-
Pulverized Potassium hydroxide (KOH)
-
tert-Butanol (t-BuOH)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
To a round-bottom flask, add the N-benzenesulfonyl indole (1.0 eq), toluene (to a concentration of 0.1 M), pulverized KOH (5.0 eq), and t-BuOH (10.0 eq).[1]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Deprotection of N-Benzenesulfonyl Indoles:
| Deprotection Method | Substrate | Product | Yield (%) | Reference |
| Mg/MeOH | N-Benzenesulfonyl-2,3-dimethylindole | 2,3-Dimethylindole | Good | [3] |
| KOH/t-BuOH, Toluene, reflux | N-Benzenesulfonylphenol | Phenol | High | [1] |
| NaOH, MeOH, reflux | N-Tosyl indole substrates | Deprotected indoles | 52-95 | [4] |
Stability of the N-Benzenesulfonyl Group
A key advantage of the benzenesulfonyl protecting group is its stability under a wide range of reaction conditions, allowing for diverse synthetic transformations on the protected indole scaffold.
Table of Stability Data:
| Reagent/Condition | Stability | Comments | Reference |
| Grignard Reagents (e.g., RMgX) | Stable | Allows for reactions with electrophiles on other parts of the molecule. | [1] |
| Organolithium Reagents (e.g., n-BuLi, LDA) | Stable | Enables lithiation at C2 or C3 for subsequent functionalization. | [1] |
| Strong Acids (e.g., mineral acids) | Generally Stable | Stable under many acidic conditions, but cleavage can occur under harsh conditions. | [1] |
| Strong Bases (e.g., NaH, KOtBu) | Stable | Used for the deprotonation of other acidic protons in the molecule. | |
| Lewis Acids (e.g., AlCl₃) | Stable | Compatible with Friedel-Crafts and other Lewis acid-catalyzed reactions. | [1] |
| Phosgene | Stable | [1] | |
| Metal Alkoxides | Stable | [1] |
Orthogonal Protection Strategies
The benzenesulfonyl group can be employed in orthogonal protection strategies with other protecting groups, such as the tert-butyloxycarbonyl (Boc) group, which is acid-labile. This allows for selective deprotection and functionalization at different sites of a molecule.
Example of an Orthogonal Protection Strategy:
An indole derivative with both an N-H and another functional group, such as a primary amine, can be selectively protected. The more nucleophilic primary amine can be protected with a Boc group, followed by the protection of the indole nitrogen with a benzenesulfonyl group. The Boc group can then be selectively removed under acidic conditions, leaving the benzenesulfonyl group intact for further transformations.
Caption: Orthogonal protection strategy using Boc and benzenesulfonyl groups.
Application in Multi-Step Synthesis: Synthesis of 3-Bromo-1-(phenylsulfonyl)indole
The stability of the N-benzenesulfonyl group allows for electrophilic substitution reactions on the indole ring. For example, bromination of 1-(phenylsulfonyl)indole can be achieved selectively at the C3 position.
Caption: Workflow for the synthesis of 3-bromoindole via N-protection.
Detailed Protocol for the Synthesis of 3-Bromo-1-(phenylsulfonyl)indole:
Materials:
-
1-(Phenylsulfonyl)indole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 1-(phenylsulfonyl)indole (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Once the starting material is consumed, quench the reaction with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield 3-bromo-1-(phenylsulfonyl)indole.
Conclusion
The benzenesulfonyl group is a versatile and robust protecting group for the indole nitrogen in multi-step synthesis. Its stability to a wide array of reagents, coupled with the availability of multiple deprotection methods, makes it a valuable tool for synthetic chemists. The protocols and data presented in these application notes provide a comprehensive guide for the effective utilization of the benzenesulfonyl protecting group in the synthesis of complex indole-containing molecules.
References
Application Notes and Protocols for the N-Benzenesulfonylation of 7-Methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the N-benzenesulfonylation of 7-methoxy-1H-indole, a key transformation in the synthesis of various biologically active compounds. The sulfonamide moiety is a critical pharmacophore in numerous therapeutic agents, and its introduction onto the indole nitrogen can significantly modulate the parent molecule's physicochemical and pharmacological properties.
Introduction
The N-sulfonylation of indoles is a fundamental reaction in organic synthesis, yielding N-sulfonylindoles that serve as versatile intermediates in medicinal chemistry. The benzenesulfonyl group can act as a protecting group for the indole nitrogen, enhance the acidity of the N-H proton for subsequent functionalization, and contribute to the biological activity of the final compound. The presence of the electron-donating methoxy group at the 7-position of the indole ring increases the nucleophilicity of the nitrogen atom, facilitating the sulfonylation reaction.
This protocol outlines a general and robust procedure for the N-benzenesulfonylation of 7-methoxy-1H-indole using benzenesulfonyl chloride in the presence of a suitable base.
Reaction Principle
The reaction proceeds via a nucleophilic attack of the deprotonated indole nitrogen on the electrophilic sulfur atom of benzenesulfonyl chloride. A base is required to deprotonate the indole N-H, forming a more nucleophilic indolide anion, and to neutralize the hydrochloric acid byproduct generated during the reaction.
Data Presentation: Reaction Conditions
The selection of base, solvent, and temperature is crucial for achieving high yields and minimizing side reactions. The following table summarizes typical reaction conditions for the N-benzenesulfonylation of indoles.
| Parameter | Condition | Rationale |
| Substrate | 7-Methoxy-1H-indole | The electron-donating methoxy group enhances the nucleophilicity of the indole nitrogen. |
| Reagent | Benzenesulfonyl chloride | A common and effective sulfonylating agent. |
| Base | Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK), Triethylamine (Et3N), Pyridine | A strong, non-nucleophilic base is preferred to deprotonate the indole N-H without competing in the reaction. |
| Solvent | Anhydrous Tetrahydrofuran (THF), Anhydrous Dichloromethane (DCM), Anhydrous Acetonitrile (MeCN) | Anhydrous conditions are essential to prevent the hydrolysis of benzenesulfonyl chloride. The choice of solvent depends on the solubility of the reactants and the chosen base. |
| Temperature | 0 °C to Room Temperature | The initial addition of the sulfonylating agent is often performed at a lower temperature to control the exothermic reaction. The reaction is then typically allowed to warm to room temperature. |
| Reaction Time | 2 - 16 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
Experimental Protocol
This protocol describes a general procedure for the N-benzenesulfonylation of 7-methoxy-1H-indole. Optimization may be required to achieve the best results.
Materials:
-
7-Methoxy-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil) or other suitable base
-
Anhydrous Tetrahydrofuran (THF) or other suitable anhydrous solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: To a dry round-bottom flask under an inert atmosphere, add 7-methoxy-1H-indole (1.0 eq). Dissolve the indole in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Addition of Benzenesulfonyl Chloride: Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-(7-methoxy-1H-indol-1-yl)benzenesulfonamide.
Visualizations
Caption: Experimental workflow for the N-benzenesulfonylation of 7-methoxy-1H-indole.
References
Application Notes and Protocols for the Synthesis of Substituted Indoles using 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. The strategic functionalization of the indole nucleus is paramount for modulating biological activity. The use of a benzenesulfonyl protecting group on the indole nitrogen serves a dual purpose: it protects the nitrogen during certain reaction conditions and, more importantly, it activates the C2 position for deprotonation and subsequent electrophilic substitution. This allows for the regioselective synthesis of 2-substituted indoles, a class of compounds that can be challenging to access directly.
The presence of a methoxy group at the 7-position of the indole ring can significantly influence the electronic properties and metabolic stability of the final molecule, making 1-benzenesulfonyl-7-methoxy-1H-indole a valuable starting material for the synthesis of novel bioactive compounds. These application notes provide detailed protocols for the C2-functionalization of this compound and the subsequent deprotection to yield the free 2,7-disubstituted indole.
Key Applications
-
Synthesis of 2-Substituted-7-methoxyindoles: The primary application is the directed synthesis of indoles with substituents at the C2 position. The benzenesulfonyl group facilitates regioselective lithiation at C2, allowing for the introduction of a wide range of electrophiles.
-
Access to Novel Chemical Scaffolds: This methodology provides a reliable route to novel 7-methoxyindole derivatives for screening in drug discovery programs.
-
Precursor for Total Synthesis: 2,7-Disubstituted indoles are key intermediates in the total synthesis of complex natural products and pharmaceutical agents.
Chemical Transformation Workflow
The overall synthetic strategy involves a two-step process: C2-functionalization of the N-protected indole followed by the removal of the benzenesulfonyl protecting group.
Caption: General workflow for the synthesis of 2-substituted-7-methoxyindoles.
Experimental Protocols
Protocol 1: C2-Lithiation and Alkylation of this compound
This protocol describes the regioselective introduction of an alkyl group at the C2 position of the indole ring. The procedure is adapted from the established methodology for the C2-lithiation of N-phenylsulfonylindoles.[1]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be noted)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-alkyl-1-benzenesulfonyl-7-methoxy-1H-indole.
Protocol 2: Deprotection of the Benzenesulfonyl Group
This protocol describes the removal of the benzenesulfonyl protecting group using magnesium in methanol, a common and effective method for the reductive cleavage of N-sulfonyl groups on indoles.[2][3]
Materials:
-
2-Substituted-1-benzenesulfonyl-7-methoxy-1H-indole
-
Anhydrous Methanol (MeOH)
-
Magnesium turnings
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-substituted-1-benzenesulfonyl-7-methoxy-1H-indole (1.0 eq).
-
Add anhydrous methanol to the flask.
-
Add magnesium turnings (excess, e.g., 10 eq) to the stirred solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and filter to remove any unreacted magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final 2-substituted-7-methoxy-1H-indole.
Data Presentation
The following table summarizes representative yields for the C2-functionalization of N-phenylsulfonylindole and the deprotection step. While this data is for the parent N-phenylsulfonylindole, similar yields can be expected for the 7-methoxy derivative under optimized conditions.
| Step | Starting Material | Reagent | Product | Yield (%) | Reference |
| C2-Functionalization | 1-(Phenylsulfonyl)-1H-indole | 1. n-BuLi2. PhS-SPh | 2-(Phenylthio)-1-(phenylsulfonyl)-1H-indole | 86 | [1] |
| Deprotection | 5-[2-(Phenylsulfonyl)ethyl]-1H-indole | Mg, MeOH | 5-Ethyl-1H-indole | High | [2] |
| Deprotection | N-Tosyl Indole Derivative | Mg, MeOH | Detosylated Indole | - | [4] |
Signaling Pathways and Logical Relationships
The benzenesulfonyl group acts as a key element in directing the regioselectivity of the substitution reaction. Its electron-withdrawing nature increases the acidity of the C2-proton, facilitating its removal by a strong base like n-butyllithium.
Caption: Mechanism of C2-lithiation and electrophilic substitution.
Conclusion
The use of this compound as a starting material provides a robust and reliable method for the synthesis of 2,7-disubstituted indoles. The protocols outlined in these application notes offer a clear and reproducible pathway for researchers to access these valuable compounds. The ability to introduce a wide variety of substituents at the C2 position, combined with the straightforward deprotection, makes this a powerful tool in the synthesis of novel molecules for drug discovery and development.
References
Application Note and Protocol for the Scale-up Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous biologically active compounds. The functionalization of the indole nitrogen at the N1 position is a common strategy to modulate the pharmacological properties of these molecules, influencing their binding affinity, selectivity, and pharmacokinetic profiles. The introduction of a benzenesulfonyl group can significantly alter the electronic and steric characteristics of the indole scaffold, making 1-benzenesulfonyl-7-methoxy-1H-indole a valuable building block for the synthesis of compound libraries targeting a wide range of therapeutic areas.
This application note provides a detailed protocol for the scale-up synthesis of this compound, designed to be a reliable and reproducible method for producing multi-gram quantities of this key intermediate. The protocol is based on the N-sulfonylation of 7-methoxy-1H-indole, a common and efficient method for the formation of N-sulfonylindoles.
Overall Synthetic Workflow
The synthesis of this compound is a two-step process that begins with the synthesis of the precursor, 7-methoxy-1H-indole, followed by its N-sulfonylation.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-1H-indole
A common method for the synthesis of 7-substituted indoles is the Batcho-Leimgruber indole synthesis.[1] This method involves the reaction of an o-nitrotoluene derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine, which is then reductively cyclized to the indole.
Materials:
-
2-Methoxy-6-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on carbon (10% Pd/C) or Raney Nickel
-
Hydrogen gas or Hydrazine hydrate
-
Methanol or Ethanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
Enamine Formation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-methoxy-6-nitrotoluene (1.0 eq) in anhydrous DMF.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.
-
Heat the reaction mixture to 120-130 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Reductive Cyclization (Catalytic Hydrogenation): To the crude enamine solution, add a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-16 hours.
-
Alternative Reductive Cyclization (Chemical Reduction): Alternatively, dissolve the crude enamine in ethanol. Carefully add Raney Nickel, followed by the dropwise addition of hydrazine hydrate at room temperature. An exothermic reaction will occur. Stir for 1-2 hours after the addition is complete.[2]
-
Work-up and Purification: After the reduction is complete, filter the reaction mixture through a pad of celite to remove the catalyst.[2]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude 7-methoxy-1H-indole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Step 2: Scale-up Synthesis of this compound
This protocol describes the N-sulfonylation of 7-methoxy-1H-indole.
Materials:
-
7-Methoxy-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add 7-methoxy-1H-indole (1.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Sulfonylation: Add benzenesulfonyl chloride (1.1 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Reagent Quantities for Scale-up Synthesis
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Equivalents |
| 7-Methoxy-1H-indole | 147.18 | 1.0 | 147.18 | - | 1.0 |
| Sodium Hydride (60%) | 40.00 | 1.2 | 80.00 | - | 1.2 |
| Benzenesulfonyl Chloride | 176.62 | 1.1 | 194.28 | 138.8 | 1.1 |
| Anhydrous DMF | - | - | - | 1500 | - |
Table 2: Anticipated Yield and Purity
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Purity (by HPLC) |
| This compound | 287.34 | 287.34 | 244-273 | 85-95% | >98% |
Library Synthesis Workflow
The synthesized this compound can be used as a key intermediate for library synthesis through various functionalization strategies.
Caption: Library synthesis from this compound.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described method is robust and amenable to the production of large quantities of the target compound in high purity, making it an ideal starting point for the generation of diverse compound libraries for drug discovery programs. The detailed experimental procedures and data tables offer a practical guide for researchers in academic and industrial settings.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of 1-Benzenesulfonyl-7-methoxy-1H-indole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield in the N-sulfonylation of 7-methoxy-1H-indole can stem from several factors. Incomplete deprotonation of the indole nitrogen is a common issue. The acidity of the N-H bond in indole is crucial, and ensuring its complete deprotonation to the more nucleophilic indolate anion is key for the reaction to proceed. Additionally, the purity of your reagents, particularly the 7-methoxy-1H-indole, benzenesulfonyl chloride, and the solvent, is critical. Moisture is particularly detrimental as it can lead to the hydrolysis of benzenesulfonyl chloride.
Troubleshooting Steps:
-
Base and Deprotonation: Ensure you are using a sufficiently strong base to deprotonate the indole nitrogen. Sodium hydride (NaH) is a common choice, but other strong bases like potassium hydroxide (KOH) or potassium tert-butoxide (t-BuOK) can also be effective. Allow sufficient time for the deprotonation to complete before adding the benzenesulfonyl chloride. You can monitor the cessation of hydrogen gas evolution when using NaH as an indicator of complete deprotonation.
-
Reagent and Solvent Quality: Use freshly opened or purified reagents. Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like NaH and benzenesulfonyl chloride.
-
Reaction Temperature: The reaction temperature may need optimization. While the initial deprotonation is often carried out at 0°C to control the reaction rate, subsequent reaction with the sulfonyl chloride may require room temperature or gentle heating to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the quenching of the indolate anion and hydrolysis of benzenesulfonyl chloride by atmospheric moisture.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction, which is complicating purification and reducing my yield. What are these side products and how can I minimize them?
-
Answer: A common side reaction in the functionalization of indoles is reaction at the C3 position. While N-sulfonylation is generally favored under basic conditions that generate the indolate anion, competitive C3-sulfonylation or other side reactions can occur. Another significant side product can be benzenesulfonic acid, which results from the hydrolysis of benzenesulfonyl chloride.
Troubleshooting Steps:
-
Control of Reaction Conditions: Carefully control the reaction temperature. Adding the benzenesulfonyl chloride at a low temperature (e.g., 0°C) can help to minimize side reactions by controlling the initial exothermic reaction.
-
Order of Addition: Always add the benzenesulfonyl chloride to the pre-formed indolate anion solution. Adding the indole to a mixture of the base and sulfonyl chloride can lead to undesired side reactions.
-
Moisture Control: As mentioned previously, rigorously excluding moisture from your reaction is the most effective way to prevent the formation of benzenesulfonic acid.
-
Issue 3: Difficult Purification of the Final Product
-
Question: I am struggling to purify the this compound from my crude reaction mixture. What are the recommended purification methods?
-
Answer: The purification of N-sulfonylated indoles can typically be achieved through recrystallization or column chromatography. The choice of method will depend on the nature of the impurities.
Troubleshooting Steps:
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective purification method. A good solvent system for recrystallization will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for indole derivatives include ethanol/water, toluene/hexane, or ethyl acetate/hexane.
-
Column Chromatography: If recrystallization is ineffective or if the crude product is an oil, flash column chromatography on silica gel is the recommended method. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis of the crude mixture.
-
Work-up Procedure: Ensure a proper aqueous work-up is performed before purification to remove any inorganic salts and water-soluble impurities. This typically involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer with water and brine.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal base for the N-sulfonylation of 7-methoxy-1H-indole?
-
A1: While several strong bases can be used, sodium hydride (NaH) is a common and effective choice as it irreversibly deprotonates the indole. Potassium hydroxide (KOH) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) is another robust option. The choice of base may depend on the scale of the reaction and the desired reaction time.
-
-
Q2: Which solvent is most suitable for this reaction?
-
A2: Anhydrous polar aprotic solvents are generally preferred for this reaction. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices as they effectively dissolve the indole and its corresponding anion.
-
-
Q3: How does the methoxy group at the 7-position affect the reaction?
-
A3: The methoxy group is an electron-donating group, which increases the electron density of the indole ring system. This can make the indole nitrogen slightly more acidic and potentially more reactive. However, it does not significantly alter the general procedure for N-sulfonylation.
-
-
Q4: How can I monitor the progress of the reaction?
-
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (7-methoxy-1H-indole) on a TLC plate, you can observe the consumption of the starting material and the formation of the product.
-
-
Q5: What is the expected yield for this synthesis?
-
A5: With an optimized protocol, the yield for the N-sulfonylation of indoles can be quite high, often exceeding 80-90%. However, the actual yield will depend on the specific reaction conditions, the purity of the reagents, and the efficiency of the purification.
-
Data Presentation
The following table summarizes typical reaction conditions for the N-sulfonylation of indoles, which can be adapted for 7-methoxy-1H-indole. The yields are illustrative and may vary.
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.2) | THF | 0 to rt | 4 | ~85 |
| 2 | KOH (4.0) | DMSO | rt | 2 | ~90 |
| 3 | t-BuOK (1.5) | DMF | 0 to rt | 3 | ~88 |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure adapted from standard methods for the N-alkylation and N-sulfonylation of indoles.
Materials:
-
7-methoxy-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (60% dispersion in mineral oil) or Potassium hydroxide
-
Anhydrous Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure using Sodium Hydride in THF:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-methoxy-1H-indole (1.0 eq).
-
Dissolve the indole in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C.
-
Add benzenesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Procedure using Potassium Hydroxide in DMSO:
-
In a round-bottom flask, stir a mixture of powdered potassium hydroxide (4.0 eq) in DMSO for 5 minutes at room temperature.
-
Add 7-methoxy-1H-indole (1.0 eq) to the mixture and continue stirring for 45 minutes.
-
Add benzenesulfonyl chloride (1.1 eq) to the reaction mixture. An ice bath can be used to moderate any initial exothermic reaction.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate or diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product as described above.
Visualizations
Technical Support Center: Purification of 1-Benzenesulfonyl-7-methoxy-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Benzenesulfonyl-7-methoxy-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective purification techniques for this compound, based on methodologies for structurally similar compounds, are flash column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the scale of the purification.
Q2: What stability concerns should I be aware of during purification?
A2: Indole derivatives, especially those with electron-rich methoxy groups, can be sensitive to acidic conditions and prolonged exposure to silica gel, which can be slightly acidic. This can potentially lead to degradation of the compound.[1] It is advisable to minimize the time the compound spends on the silica gel column.
Q3: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be due to a supersaturated solution or rapid cooling.[1] To address this, you can try the following:
-
Slow down the cooling process: Allow the solution to cool gradually to room temperature before placing it in a cold bath.[1]
-
Use a different solvent system: The ideal solvent will dissolve the compound at high temperatures but not at low temperatures.[1]
-
Scratch the inside of the flask: Use a glass rod to create nucleation sites.[1]
-
Seed the solution: Add a small crystal of the pure compound to induce crystallization.[1]
Q4: I am observing streaking of my compound on the TLC plate during column chromatography. What could be the cause?
A4: Streaking on a TLC plate can indicate that the compound is degrading on the silica gel, or that the chosen solvent system is not optimal.[1] Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a less acidic stationary phase like neutral alumina.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of Product and Impurities | The polarity of the eluent is too high or too low. Impurities have very similar polarity to the product. | Systematically vary the solvent ratio (e.g., hexane/ethyl acetate) to optimize separation.[1] Consider using a different solvent system altogether (e.g., dichloromethane/methanol). |
| Product is Degrading on the Column | The compound is sensitive to the acidic nature of silica gel. | Minimize the time the compound is on the column.[1] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with triethylamine.[1] |
| Compound Cracks the Silica Bed | The sample was loaded in a solvent that is too strong. | Load the sample in the initial, least polar eluent or use a dry-loading technique.[1] |
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Compound Fails to Crystallize | The solution is not saturated. The chosen solvent is not appropriate. | Concentrate the solution by evaporating some of the solvent. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise.[1] |
| Low Recovery of a Crystalline Product | Too much solvent was used for dissolution. The crystals were washed with a solvent at room temperature. | Use the minimum amount of hot solvent to dissolve the compound.[2] Wash the collected crystals with a small amount of ice-cold solvent.[2] |
| Colored Impurities in Crystals | Impurities were not fully removed during dissolution or were trapped during crystallization. | Perform a hot filtration if insoluble impurities are present.[2] Ensure slow cooling to allow for selective crystallization.[1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol is a general guideline based on methods used for similar N-sulfonylated indoles.[3]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under positive pressure.[1]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Alternatively, for less soluble compounds, perform a dry load by adsorbing the compound onto a small amount of silica gel.[1]
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be from 0% to 20% ethyl acetate in hexane. Collect fractions and monitor them by TLC.
-
Product Collection: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This protocol is a general procedure adaptable for indole derivatives.[4][5]
-
Dissolution: In a flask, dissolve the crude product in the minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water, toluene/hexane, or ethyl acetate/hexane).[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
-
Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature to promote the formation of large, pure crystals.[1] If no crystals form, place the flask in an ice bath or refrigerator.[1]
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[1]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[1]
Visualizations
Caption: A general experimental workflow for recrystallization.
Caption: A troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Troubleshooting the Deprotection of 1-Benzenesulfonyl-7-methoxy-1H-indole
Welcome to the technical support center for the deprotection of 1-Benzenesulfonyl-7-methoxy-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the removal of the benzenesulfonyl protecting group from this specific indole derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the deprotection of this compound?
A1: The two most widely employed and effective methods for the deprotection of N-benzenesulfonyl indoles, including the 7-methoxy substituted variant, are basic hydrolysis and reductive cleavage.
-
Basic Hydrolysis: This method typically involves heating the substrate with a strong base, such as potassium hydroxide (KOH), in a protic solvent like methanol or ethanol.
-
Reductive Cleavage: A common method for this transformation is the use of magnesium metal (Mg) in methanol (MeOH). This approach offers a milder alternative to strongly basic conditions.
Q2: My deprotection reaction is resulting in a low yield. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Here’s a breakdown of potential issues and solutions for the most common deprotection methods:
-
For Basic Hydrolysis (e.g., KOH/MeOH):
-
Incomplete Reaction: The reaction may not have reached completion. Consider increasing the reaction time or temperature (reflux). Ensure a sufficient excess of the base is used.
-
Degradation of Starting Material or Product: Indole rings can be sensitive to harsh basic conditions, especially at elevated temperatures over extended periods. If you suspect degradation, try using a milder base or lowering the reaction temperature and compensating with a longer reaction time.
-
Insufficient Base: Ensure the base is of good quality and that an adequate molar excess is used to drive the reaction to completion.
-
-
For Reductive Cleavage (e.g., Mg/MeOH):
-
Inactive Magnesium: The surface of the magnesium metal may be passivated by an oxide layer. To activate it, briefly sonicate the magnesium turnings in the reaction solvent or use a small amount of iodine as an activator before adding the substrate.
-
Insufficient Reducing Agent: Ensure a sufficient molar excess of magnesium is used.
-
Reaction Temperature: While often performed at room temperature, gentle heating may be required for less reactive substrates.
-
Q3: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?
A3: Side product formation is a common issue. Here are some possibilities:
-
Cleavage of the Methoxy Group: Under harsh acidic or certain reductive conditions (though less common with Mg/MeOH), the 7-methoxy group could potentially be cleaved to the corresponding 7-hydroxyindole. If this is suspected, it is advisable to use milder deprotection conditions. Basic hydrolysis is generally less likely to cause this issue.
-
Ring Opening/Degradation: Prolonged exposure to strong bases at high temperatures can lead to the degradation of the indole ring itself. Minimizing reaction time and temperature is key to preventing this.
-
Formation of Byproducts from the Benzenesulfonyl Group: The benzenesulfonyl group is converted to benzenesulfinic acid or other sulfur-containing byproducts. These are typically removed during aqueous workup and purification.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The most common and effective method for monitoring the reaction is Thin Layer Chromatography (TLC). The starting material, this compound, is significantly less polar than the product, 7-methoxy-1H-indole. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation. The product spot will have a much lower Rf value and can be visualized with a UV lamp and/or a potassium permanganate stain.
Deprotection Methodologies and Data
The following table summarizes typical reaction conditions for the deprotection of this compound based on established methods for N-sulfonylated indoles.
| Method | Reagents and Solvents | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| Basic Hydrolysis | KOH, Methanol | Reflux (approx. 65°C) | 2 - 6 | 85 - 95 | A robust and high-yielding method. Reaction time may need optimization. |
| Reductive Cleavage | Mg, Methanol | 25 - 40 | 1 - 4 | 80 - 90 | A milder alternative to strong base. Activation of Mg may be necessary. |
Experimental Protocols
Protocol 1: Deprotection via Basic Hydrolysis
This protocol describes the deprotection of this compound using potassium hydroxide in methanol.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in methanol.
-
Add potassium hydroxide (5.0 - 10.0 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-methoxy-1H-indole, which can be further purified by column chromatography on silica gel.
Protocol 2: Deprotection via Reductive Cleavage
This protocol details the deprotection using magnesium in methanol.
Materials:
-
This compound
-
Magnesium (Mg) turnings
-
Methanol (MeOH)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of magnesium turnings (10.0 - 20.0 eq) in methanol in a round-bottom flask, add a solution of this compound (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature, or warm gently if the reaction is slow, and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Filter the mixture to remove any remaining magnesium and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-methoxy-1H-indole, which can be purified by column chromatography.
Visualizing the Process
Deprotection Workflow
The following diagram illustrates the general workflow for the deprotection of this compound.
Troubleshooting Decision Tree
This diagram provides a logical path to troubleshoot common issues during the deprotection process.
avoiding degradation during the synthesis of 7-substituted indoles
Welcome to the Technical Support Center for the synthesis of 7-substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid degradation during their synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis of a 7-substituted indole is giving a low yield. What are the common causes?
Low yields in the Fischer indole synthesis of 7-substituted indoles can arise from several factors. The reaction is sensitive to the electronic properties of the substituents on the phenylhydrazine.[1][2] Additionally, the strong acidic conditions and high temperatures often required can lead to degradation of the starting material or the final indole product. A significant side reaction to consider is the cleavage of the N-N bond in the hydrazone intermediate, which is more prevalent with certain substituents.[1]
Q2: I am attempting a Bartoli indole synthesis to obtain a 7-substituted indole, but the reaction is failing. What is a critical requirement for this synthesis?
The Bartoli indole synthesis is particularly well-suited for preparing 7-substituted indoles.[3][4] However, a critical requirement for the success of this reaction is the presence of a substituent at the ortho position to the nitro group on the starting nitroarene.[5] The reaction often fails completely without this ortho-substituent. Bulky ortho substituents generally lead to higher yields as they facilitate the key[4][4]-sigmatropic rearrangement.[5]
Q3: What are the advantages of the Leimgruber-Batcho indole synthesis for preparing 7-substituted indoles?
The Leimgruber-Batcho synthesis is a popular alternative to the Fischer indole synthesis because it proceeds under milder conditions and often gives high yields.[6] This method is advantageous as many of the required ortho-nitrotoluene starting materials are commercially available or readily synthesized.[6] It allows for the direct synthesis of indoles that are unsubstituted at the 2 and 3 positions.[7]
Q4: Why is it often necessary to protect the indole nitrogen during subsequent reactions?
The indole N-H proton is acidic and the indole nucleus is susceptible to degradation under various conditions, especially acidic ones.[8] N-protection prevents unwanted side reactions at the nitrogen atom and can also direct lithiation to other positions on the indole ring.[8] Common protecting groups for indoles include Boc (tert-butoxycarbonyl) and Tosyl (p-toluenesulfonyl).[8]
Q5: I am having difficulty purifying my 7-substituted indole by column chromatography. The compound is streaking on the TLC plate. What can I do?
Streaking of indole compounds on silica gel is a common issue, often due to the interaction of the basic nitrogen atom with the acidic silica gel.[9] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-2%).[9] Alternatively, using a different stationary phase like neutral alumina can be effective for the purification of basic compounds.[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 7-substituted indoles.
Issue 1: Low or No Product Formation in Fischer Indole Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Degradation of starting material or product | Use milder acidic conditions (e.g., acetic acid instead of polyphosphoric acid) or lower the reaction temperature. Consider a different synthetic route if the substrate is particularly sensitive. |
| N-N bond cleavage side reaction | This is common with electron-donating groups on the carbonyl substrate.[1] Try using a milder acid catalyst or running the reaction at a lower temperature. |
| Unfavorable electronic effects of the 7-substituent | Electron-withdrawing groups on the phenylhydrazine can hinder the reaction.[10] If possible, modify the synthetic strategy to introduce the substituent at a later stage. |
| Impure starting materials | Ensure the purity of the phenylhydrazine and the carbonyl compound through appropriate purification methods like recrystallization or distillation.[1] |
Issue 2: Failure of the Bartoli Indole Synthesis
| Possible Cause | Troubleshooting Suggestion |
| Absence of an ortho-substituent on the nitroarene | The Bartoli synthesis requires an ortho-substituent to proceed efficiently.[5] If your starting material lacks this, consider a different synthetic method. |
| Insufficient Grignard reagent | Three equivalents of the vinyl Grignard reagent are typically necessary for the reaction with nitroarenes to go to completion.[5] |
| Low reaction temperature | While the reaction is run at low temperatures, ensure it is within the optimal range for the specific substrate. |
Issue 3: Degradation During N-Protecting Group Removal
| Possible Cause | Troubleshooting Suggestion |
| Harsh deprotection conditions | The choice of deprotection conditions is critical and depends on the protecting group and the stability of the indole. For instance, N-Tosyl groups can often be removed under milder basic conditions using reagents like cesium carbonate. |
| Acid-catalyzed degradation | For acid-labile indoles, avoid acidic deprotection methods. For example, if removing a Boc group, consider milder acidic conditions or alternative protecting groups that can be removed under neutral or basic conditions. |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a 7-Substituted Indole
-
Dissolve the 7-substituted indole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) to the mixture.[11]
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[11]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected 7-substituted indole.[11]
Protocol 2: General Procedure for N-Tosyl Deprotection using Cesium Carbonate
-
Dissolve the N-tosyl-7-substituted indole in a mixed solvent system of THF and methanol (e.g., 2:1 ratio).[12]
-
Add cesium carbonate (3 equivalents).[12]
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC. The reaction time will vary depending on the substituents on the indole.[12]
-
Once the reaction is complete, add water to the reaction mixture.
-
Filter the resulting solids, wash with water, and dry to obtain the deprotected indole.[12]
Quantitative Data Summary
The following tables provide a summary of representative yields for the synthesis of 7-substituted indoles using different methods. Note that yields are highly dependent on the specific substrate and reaction conditions.
Table 1: Yields for the Bartoli Synthesis of 7-Substituted Indoles
| Starting Nitroarene | Product | Yield (%) | Reference |
| o-Nitrotoluene | 7-Methylindole | Moderate | [3] |
| 2-Chloronitrobenzene | 7-Chloroindole | 53 | [13] |
| 2-Bromonitrobenzene | 7-Bromoindole | Good | [14] |
Table 2: Protecting Group Strategies - Example Yields
| Substrate | Protecting Group | Reaction | Yield (%) | Reference |
| 5-Bromoindole | Boc | Protection | High | [11] |
| N-Tosyl-5-bromoindole | Tosyl | Deprotection (Cs₂CO₃) | Quantitative | [12] |
| N-Tosyl-7-methoxyindole | Tosyl | Deprotection (Cs₂CO₃) | Complete | [12] |
Visual Guides
Workflow for Troubleshooting Low Yield in 7-Substituted Indole Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.org [mdpi.org]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Indole synthesis [organic-chemistry.org]
byproducts of the benzenesulfonyl protection of indoles and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the benzenesulfonyl protection of indoles. It is intended for researchers, scientists, and professionals in drug development.
Section 1: Troubleshooting Common Byproducts and Their Removal
This section addresses the identification and removal of common impurities and byproducts encountered during the N-benzenesulfonyl protection of indoles.
FAQ 1: What are the most common byproducts in this reaction?
Answer: During the N-benzenesulfonyl protection of an indole, several byproducts can form, complicating the purification of the desired N-protected product. The most frequently observed byproducts include:
-
Unreacted Starting Materials: Residual indole and benzenesulfonyl chloride often remain after the reaction is complete.
-
Benzenesulfonic Acid: This is formed from the hydrolysis of excess benzenesulfonyl chloride during the aqueous workup.
-
1,3-Bis(benzenesulfonyl)indole: This over-sulfonylation product arises from the reaction of the initially formed N-sulfonylated indole with another equivalent of benzenesulfonyl chloride at the C3 position.
FAQ 2: My crude product is contaminated with an oily residue after workup. What is it and how can I remove it?
Answer: An oily residue is often unreacted benzenesulfonyl chloride, which is a viscous oil and hydrolyzes slowly in cold water. Its hydrolysis product, benzenesulfonic acid, can also be present.
Removal Strategies:
-
Basic Aqueous Wash: The most common method is to wash the organic layer with a basic aqueous solution such as saturated sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH). This converts both benzenesulfonyl chloride and benzenesulfonic acid into their water-soluble sodium salts, which are then easily removed in the aqueous phase.
-
Amine Quench: Adding a simple, water-soluble amine like aqueous ammonia to the reaction mixture before workup will convert excess benzenesulfonyl chloride into a water-soluble sulfonamide, which can be removed during the aqueous extraction.
-
Scavenger Resins: Solid-supported amine scavengers can be added to the reaction mixture to bind with excess benzenesulfonyl chloride. The resin is then simply filtered off, often eliminating the need for an aqueous workup.
FAQ 3: I've isolated a crystalline byproduct that is difficult to separate from my desired product. What is it likely to be?
Answer: A common crystalline byproduct is 1,3-bis(benzenesulfonyl)indole . This byproduct is often less soluble than the desired 1-benzenesulfonylindole, which can sometimes be exploited for its removal.
FAQ 4: How can I remove the 1,3-bis(benzenesulfonyl)indole byproduct?
Answer: There are two main approaches for the removal of the bis-sulfonylated byproduct: physical separation and selective chemical cleavage.
1. Physical Separation Methods:
-
Recrystallization: Due to differences in solubility and crystal packing, recrystallization can be an effective method to separate the mono- and bis-sulfonylated products. A careful screening of solvents is recommended to optimize the separation.
-
Flash Column Chromatography: This is a reliable method for separating the desired product from the bis-sulfonylated byproduct and other impurities. A well-chosen eluent system is key to achieving good separation.
2. Selective Chemical Removal:
It is possible to selectively remove the sulfonyl group from the C3 position of the bis-sulfonylated indole, converting it back to the desired N-protected product. This can be achieved under mild conditions:
-
Magnesium in Methanol: A reported method for the reductive desulfonylation of related compounds involves the use of magnesium turnings in methanol. This mild method can selectively cleave the C-S bond at the C3 position.
-
Mild Basic Hydrolysis: In some cases, a mild base like potassium carbonate in a suitable solvent can be used to selectively hydrolyze the more labile C3-sulfonyl group.
Section 2: Quantitative Data on Byproduct Formation
The formation of byproducts is highly dependent on the reaction conditions. The following table summarizes how different parameters can influence the product distribution.
| Parameter | Condition | Predominant Product | Major Byproduct(s) | Rationale |
| Stoichiometry | ~1.0 eq. of BsCl | 1-Benzenesulfonylindole | Unreacted Indole | Limits the availability of the sulfonating agent. |
| >1.2 eq. of BsCl | 1-Benzenesulfonylindole | 1,3-Bis(benzenesulfonyl)indole | Excess sulfonating agent promotes C3-sulfonylation. | |
| Base | Strong, non-nucleophilic base (e.g., NaH) | 1-Benzenesulfonylindole | 1,3-Bis(benzenesulfonyl)indole | Complete deprotonation of the indole nitrogen favors N-sulfonylation. |
| Weaker base (e.g., Pyridine, Et₃N) | 1-Benzenesulfonylindole | Unreacted Indole | Incomplete deprotonation can lead to a slower reaction. | |
| Temperature | Low Temperature (0 °C) | 1-Benzenesulfonylindole | Unreacted Indole | Favors the kinetic product (N-sulfonylation) and slows down the overreaction. |
| Elevated Temperature | 1,3-Bis(benzenesulfonyl)indole | - | Can promote the thermodynamically more stable bis-sulfonylated product. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Benzenesulfonyl Protection of Indole
-
To a solution of indole (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a base (e.g., NaH, 1.1 eq.) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzenesulfonyl chloride (1.1 eq.) dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Removal of Benzenesulfonyl Chloride and Benzenesulfonic Acid
-
After the reaction is complete, cool the mixture to 0 °C.
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture.
-
Continue stirring for 30 minutes to ensure complete quenching of unreacted benzenesulfonyl chloride.
-
Transfer the mixture to a separatory funnel and add an organic solvent (e.g., ethyl acetate) for extraction.
-
Separate the organic layer and wash it again with saturated aqueous NaHCO₃, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
Protocol 3: Selective C3-Desulfonylation of 1,3-Bis(benzenesulfonyl)indole
-
To a solution of the crude product containing 1,3-bis(benzenesulfonyl)indole in methanol, add magnesium turnings (2.0-3.0 eq. relative to the estimated amount of the bis-sulfonylated byproduct).
-
Stir the mixture at room temperature and monitor the reaction progress by TLC, observing the conversion of the bis-sulfonylated byproduct to the desired 1-benzenesulfonylindole.
-
Once the reaction is complete, filter the mixture to remove any remaining magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Take up the residue in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified 1-benzenesulfonylindole.
Protocol 4: Purification by Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water).
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Section 4: Visual Guides
optimizing reaction conditions for the benzenesulfonylation of 7-methoxy-1H-indole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the benzenesulfonylation of 7-methoxy-1H-indole. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the benzenesulfonylation of 7-methoxy-1H-indole?
A1: The primary product of the benzenesulfonylation of 7-methoxy-1H-indole under basic conditions is the N-sulfonylated indole, 1-(benzenesulfonyl)-7-methoxy-1H-indole. The reaction occurs at the nitrogen atom of the indole ring due to its higher nucleophilicity upon deprotonation. However, side reactions leading to C-sulfonylation, particularly at the C3 position, can occur under certain conditions.
Q2: What are the most critical parameters to control in this reaction?
A2: The choice of base, solvent, and reaction temperature are critical for achieving high yield and selectivity. A strong, non-nucleophilic base is essential for the complete deprotonation of the indole N-H. The solvent should be anhydrous and capable of dissolving the indole and the resulting anion. Temperature control is crucial to prevent side reactions and decomposition of the starting material or product.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase, typically a mixture of hexane and ethyl acetate, should be used to achieve good separation between the starting material (7-methoxy-1H-indole), the product (1-benzenesulfonyl-7-methoxy-1H-indole), and any potential side products. Staining with an appropriate agent, such as potassium permanganate or vanillin, can help visualize the spots.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities include unreacted 7-methoxy-1H-indole, benzenesulfonyl chloride, and C-sulfonylated byproducts. Purification can typically be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexane. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, can also be an effective purification method.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the benzenesulfonylation of 7-methoxy-1H-indole.
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate the indole N-H. Consider switching to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the base is fresh and has been handled under anhydrous conditions. |
| Inactive Benzenesulfonyl Chloride | The benzenesulfonyl chloride may have hydrolyzed due to exposure to moisture. Use freshly opened or purified benzenesulfonyl chloride. |
| Inappropriate Solvent | The solvent may not be suitable for the reaction. Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are generally preferred as they can dissolve the indole anion.[1] Ensure the solvent is anhydrous. |
| Low Reaction Temperature | The reaction may require more energy to proceed. If the reaction is sluggish at room temperature, consider gently heating the reaction mixture. However, be cautious as excessive heat can lead to side reactions. |
| Deactivated Starting Material | Although the 7-methoxy group is electron-donating, other substituents on the indole ring could deactivate it. More forcing conditions, such as a stronger base or higher temperature, may be necessary. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Competitive C-Sulfonylation | C-sulfonylation, particularly at the electron-rich C3 position, can compete with N-sulfonylation. This is more likely to occur under neutral or acidic conditions. Ensure the reaction is performed under strongly basic conditions to favor N-deprotonation and subsequent N-sulfonylation. |
| Reaction Temperature Too High | Elevated temperatures can sometimes lead to the formation of undesired side products. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. |
| Choice of Base and Solvent | The combination of base and solvent can influence the regioselectivity. Experiment with different base/solvent combinations to find the optimal conditions for N-sulfonylation. For example, using NaH in THF is a common and effective system for N-functionalization of indoles.[1] |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Co-eluting Impurities | The product and impurities may have similar polarities, making separation by column chromatography challenging. Try using a different solvent system for chromatography or consider a different purification technique like recrystallization. |
| Product Instability | N-sulfonylated indoles can sometimes be sensitive to acidic or basic conditions. Ensure that the workup and purification steps are performed under neutral conditions. |
| Residual Starting Materials | If the reaction has not gone to completion, residual starting materials will contaminate the product. Drive the reaction to completion by using a slight excess of the limiting reagent or by extending the reaction time. |
Experimental Protocols
General Protocol for the Benzenesulfonylation of 7-methoxy-1H-indole
This protocol is a general guideline and may require optimization for your specific setup and scale.
Materials:
-
7-methoxy-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-methoxy-1H-indole (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).
Data Presentation
The following tables summarize how different reaction parameters can influence the outcome of the benzenesulfonylation reaction, based on general principles of indole chemistry.
Table 1: Effect of Base on N-Sulfonylation
| Base | Typical Solvent | Advantages | Potential Issues |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic, drives reaction to completion. | Flammable solid, requires careful handling under inert atmosphere. |
| Potassium tert-butoxide (KOtBu) | THF, t-BuOH | Strong base, soluble in organic solvents. | Can be nucleophilic in some cases, potentially leading to side reactions. |
| Triethylamine (Et₃N) | CH₂Cl₂, CH₃CN | Mild, easy to handle liquid base. | May not be strong enough for complete deprotonation, leading to lower yields. |
| Potassium Carbonate (K₂CO₃) | Acetone, DMF | Inexpensive, mild base. | Often requires higher temperatures and longer reaction times. |
Table 2: Effect of Solvent on N-Sulfonylation
| Solvent | Dielectric Constant (approx.) | Advantages | Potential Issues |
| Tetrahydrofuran (THF) | 7.6 | Good for dissolving the indole anion, widely used.[1] | Must be anhydrous. |
| Dimethylformamide (DMF) | 36.7 | High boiling point, good solvating power. | Can be difficult to remove, must be anhydrous. |
| Dichloromethane (CH₂Cl₂) | 9.1 | Good for dissolving starting materials, easy to remove. | May not be polar enough to stabilize the indole anion effectively. |
| Acetonitrile (CH₃CN) | 37.5 | Polar aprotic solvent. | Can sometimes participate in side reactions. |
Visualizations
References
challenges in the purification of 1-Benzenesulfonyl-7-methoxy-1H-indole by chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the chromatographic purification of 1-Benzenesulfonyl-7-methoxy-1H-indole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the chromatographic separation of this compound.
Q1: Why is my yield low after column chromatography?
A1: Low recovery of this compound from silica gel chromatography can stem from several factors:
-
Compound Instability: The N-benzenesulfonyl group can be labile under certain conditions. Prolonged exposure to acidic or basic sites on the silica gel can lead to degradation. The methoxy group at the 7-position enhances the electron density of the indole ring, potentially increasing its susceptibility to degradation on silica.[1]
-
Irreversible Adsorption: Highly polar impurities or degradation products might bind irreversibly to the silica gel, co-eluting with and trapping your product.
-
Inappropriate Solvent System: If the eluent is not polar enough, the compound may not move off the column efficiently, leading to significant tailing and poor recovery. Conversely, a too-polar solvent might elute the compound too quickly along with impurities.
Troubleshooting Steps:
-
Deactivate Silica Gel: To minimize degradation, consider deactivating the silica gel. This can be achieved by pre-treating the silica with a small amount of a basic modifier like triethylamine in the eluent.[2]
-
Optimize Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound.[3] This typically provides the best separation.
-
Gradient Elution: Employing a gradient elution, starting with a less polar solvent and gradually increasing the polarity, can help in separating the compound from impurities and improve recovery.[2][4]
-
Alternative Stationary Phases: If silica gel proves problematic, consider using alternative stationary phases like alumina (neutral or basic) or reverse-phase silica.
Q2: I'm observing multiple spots on TLC after purification, indicating impurities. What are the likely side products?
A2: The presence of impurities after purification can be due to co-elution with closely related compounds. Potential impurities in the synthesis of this compound may include:
-
Unreacted Starting Materials: Incomplete reaction can leave behind 7-methoxy-1H-indole or benzenesulfonyl chloride.
-
Hydrolysis Product: The benzenesulfonyl group can be cleaved to give 7-methoxy-1H-indole.
-
Isomers: Depending on the synthetic route, isomers with the benzenesulfonyl group at a different position on the indole ring, or isomers with the methoxy group at a different position, could be present.
-
Oxidation Products: Indoles can be susceptible to oxidation, leading to a variety of byproducts.
Troubleshooting Steps:
-
2D TLC: To check if the spots on the TLC plate are degradation products, you can run a 2D TLC. Run the TLC in one direction, then rotate the plate 90 degrees and run it in a second solvent system. If new spots appear that were not on the initial diagonal, it indicates that your compound is degrading on the silica plate.
-
High-Resolution Chromatography: For isomers with very similar polarities, a high-resolution separation technique like preparative High-Performance Liquid Chromatography (HPLC) might be necessary.
-
Recrystallization: If the purified product is a solid, recrystallization can be a highly effective method for removing minor impurities.
Q3: My compound is streaking or tailing on the TLC plate and column. How can I improve the peak shape?
A3: Tailing is often a sign of undesirable interactions between the analyte and the stationary phase.
-
Acidic Silica: The acidic nature of standard silica gel can interact with the lone pair of electrons on the indole nitrogen, leading to tailing.
-
Overloading: Applying too much sample to the TLC plate or column can cause streaking.
-
Inappropriate Solvent: The chosen solvent system may not be optimal for the compound's solubility or for preventing secondary interactions.
Troubleshooting Steps:
-
Addition of a Modifier: Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can often improve peak shape by competing for the active sites on the silica gel.
-
Sample Loading: Ensure the sample is dissolved in a minimal amount of solvent and loaded as a concentrated band. For compounds with poor solubility in the eluent, dry loading is recommended.[2][4] In this technique, the crude product is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is loaded onto the column.[2][4]
-
Change in Stationary Phase: As mentioned before, switching to a different stationary phase like neutral or basic alumina, or even Florisil, might be beneficial.
Data Presentation
Table 1: Troubleshooting Guide for Chromatographic Purification
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Compound degradation on silica gel. | Deactivate silica gel with triethylamine; use a less acidic stationary phase like alumina. |
| Irreversible adsorption. | Use a gradient elution; consider a stronger eluent system. | |
| Incomplete elution. | Increase the polarity of the eluent; use a soxhlet extractor for recovery from silica if necessary. | |
| Co-elution of Impurities | Structurally similar impurities or isomers. | Optimize the solvent system for better separation on TLC; use preparative HPLC for difficult separations.[5] |
| Unreacted starting materials. | Ensure the reaction has gone to completion; adjust the solvent system to separate compounds with different polarities. | |
| Peak Tailing/Streaking | Acidic nature of silica gel. | Add a basic modifier (e.g., 0.1-1% triethylamine) to the eluent; use neutral or basic alumina.[2] |
| Sample overload. | Reduce the amount of sample loaded onto the column or TLC plate. | |
| Poor sample solubility in the eluent. | Use the dry loading technique.[2][4] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography with Gradient Elution
This protocol provides a general procedure for the purification of this compound on a gram scale.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or other non-polar solvent like heptane or cyclohexane)
-
Ethyl acetate (or other polar solvent like diethyl ether or dichloromethane)
-
Triethylamine (optional)
-
Glass chromatography column
-
TLC plates, developing chamber, and UV lamp
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis: Determine an optimal solvent system by running TLC plates with different ratios of a non-polar and a polar solvent (e.g., hexane:ethyl acetate). Aim for an Rf value of 0.25-0.35 for the target compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, perform dry loading by adsorbing the crude product onto a small amount of silica gel.[2] Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent system. Gradually increase the polarity of the eluent by increasing the proportion of the polar solvent.
-
Fraction Collection: Collect fractions and monitor the elution of the compound by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Deactivation of Silica Gel
This procedure can be used to minimize the degradation of acid-sensitive compounds.
-
Prepare a solvent system containing 1-3% triethylamine in your chosen eluent.[2]
-
Pack the column with silica gel using this solvent system.
-
Flush the packed column with one column volume of this solvent mixture.
-
Discard the eluted solvent.
-
Proceed with running the column using your standard eluent (with or without triethylamine).
Visualizations
Caption: General workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for common chromatography problems.
References
preventing over-reaction in the synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the N-sulfonylation of 7-methoxy-1H-indole. This typically involves the deprotonation of the indole nitrogen with a suitable base, followed by the addition of benzenesulfonyl chloride as the electrophile.
Q2: I am observing multiple spots on my Thin Layer Chromatography (TLC) plate post-reaction. What could be the cause?
A2: Multiple spots on a TLC plate can indicate the presence of unreacted starting material, the desired product, and one or more byproducts. Potential byproducts in this synthesis could arise from incomplete reaction, degradation of starting materials or product, or side reactions such as C-sulfonylation on the indole ring.
Q3: My final yield of this compound is consistently low. What are the likely reasons?
A3: Low yields can be attributed to several factors including incomplete deprotonation of the 7-methoxy-1H-indole, use of impure reagents, suboptimal reaction temperature, or product loss during workup and purification. Careful control of reaction parameters is crucial.
Q4: Is it possible for the benzenesulfonyl group to react at a different position on the indole ring?
A4: While N-sulfonylation is the primary reaction, electrophilic substitution on the carbon framework of the indole ring (C-sulfonylation) can occur as a side reaction, particularly under harsh conditions or with certain catalysts. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack.
Q5: What is the best method for purifying the final product?
A5: Purification of this compound is typically achieved through flash column chromatography on silica gel. A gradient elution with a solvent system such as hexane and ethyl acetate is often effective. Recrystallization from a suitable solvent can be used for further purification if a crystalline solid is obtained.[1]
Troubleshooting Guide
| Observation | Potential Cause | Recommended Action |
| Multiple spots on TLC, including starting material. | Incomplete reaction. | - Ensure the 7-methoxy-1H-indole is completely dissolved before adding the base.- Use a fresh, anhydrous solvent.- Increase the reaction time or slightly elevate the temperature, monitoring by TLC. |
| A new, less polar spot appears on TLC. | Possible C-sulfonylation or other byproduct formation. | - Maintain a low reaction temperature (0 °C to room temperature) during the addition of benzenesulfonyl chloride.- Use a slight excess (1.1-1.2 equivalents) of benzenesulfonyl chloride to avoid side reactions from unreacted starting material.- Consider a milder base. |
| Product appears to be degrading during workup. | The product may be sensitive to acidic or strongly basic conditions. | - Use a mild aqueous workup, for example, with saturated ammonium chloride solution.- Avoid prolonged exposure to strong acids or bases during extraction. |
| "Oiling out" during crystallization. | The chosen solvent system is not ideal for crystallization. | - Try a different solvent or a combination of solvents. Good options for indole derivatives include ethanol/water, toluene/hexane, or ethyl acetate/hexane.[1]- Ensure slow cooling to promote crystal formation.[1]- Scratch the inside of the flask or add a seed crystal to induce crystallization.[1] |
Experimental Protocols
Recommended Protocol for the Synthesis of this compound
This protocol is designed to minimize side reactions and maximize the yield of the desired product.
Materials:
-
7-methoxy-1H-indole
-
Benzenesulfonyl chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 7-methoxy-1H-indole (1.0 equivalent) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes clear.
-
Slowly add benzenesulfonyl chloride (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (7-methoxy-1H-indole : Base : Benzenesulfonyl chloride) | 1.0 : 1.2 : 1.1 | A slight excess of base ensures complete deprotonation, while a slight excess of the sulfonylating agent drives the reaction to completion without promoting significant side reactions. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the indole nitrogen. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the dissolution of the indole and the resulting anion. |
| Temperature | 0 °C to Room Temperature | Maintaining a low temperature, especially during the addition of reagents, helps to control the reaction rate and minimize the formation of byproducts. |
| Reaction Time | 2-4 hours | Sufficient time for the reaction to proceed to completion at room temperature. Monitor by TLC to determine the optimal time. |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Desired vs. potential side reaction in the sulfonylation of 7-methoxy-1H-indole.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Managing Reactions with 1-Benzenesulfonyl-7-methoxy-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzenesulfonyl-7-methoxy-1H-indole. The focus is on managing steric hindrance and achieving desired regioselectivity in various chemical transformations.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Regioselectivity Issues
Q1: I am attempting an electrophilic substitution on this compound and obtaining a mixture of products. What determines the regioselectivity?
A1: The regioselectivity of electrophilic substitution on this substrate is a result of the interplay between the electronic effects of the substituents and steric hindrance. The indole nucleus itself is electron-rich, with the C3 position being the most nucleophilic. However, the 1-benzenesulfonyl group is strongly electron-withdrawing, which deactivates the pyrrole ring and can influence the reaction pathway. The 7-methoxy group is a strong electron-donating group, activating the benzene ring, particularly at the ortho (C6) and para (C5) positions.[1] Steric hindrance from the bulky 1-benzenesulfonyl group and the adjacent 7-methoxy group can impede reactions at the C2 and C7a positions.
Q2: How can I favor functionalization at the C2 position, which appears to be sterically hindered?
A2: Functionalization at the sterically hindered C2 position often requires overcoming the electronic preference for C3 and the steric bulk of the N-sulfonyl group. A common strategy is directed ortho-metalation (DoM). By using a strong base like n-butyllithium (n-BuLi), you can selectively deprotonate the C2 position, which is facilitated by the coordinating effect of the sulfonyl group. The resulting C2-lithiated species can then be quenched with a variety of electrophiles. It is crucial to perform this reaction at low temperatures (e.g., -78 °C) to prevent side reactions.
Q3: I am observing unexpected reactivity on the benzene portion of the indole (C4-C6). Why is this happening and how can I control it?
A3: Reactivity on the benzene ring is primarily due to the activating effect of the 7-methoxy group, which directs electrophiles to the C6 and C4 positions.[2] To control this, you can employ directing groups or modify reaction conditions. For instance, certain catalysts in C-H activation reactions can override the inherent directing effects of the substituents.[3][4] Additionally, the choice of solvent and temperature can influence the kinetic versus thermodynamic product distribution, potentially favoring one isomer over others.[1]
Low Reaction Yields
Q4: My reaction yield is consistently low when using bulky reagents. How can I improve it?
A4: Low yields with bulky reagents are often a direct consequence of steric hindrance. To improve yields, consider the following strategies:
-
Optimize Reaction Conditions: Increase the reaction time or temperature to provide more energy to overcome the activation barrier. However, be mindful of potential side reactions or decomposition at higher temperatures.
-
Use a More Active Catalyst: In metal-catalyzed reactions, switching to a more active catalyst or ligand can facilitate the reaction with sterically demanding substrates.
-
Change the Reagent: If possible, use a smaller, less sterically hindered reagent that can perform the same transformation.
-
Solvent Effects: The choice of solvent can influence the transition state. Experiment with different solvents to find one that may better stabilize the desired transition state.[5]
Protecting Group Stability and Removal
Q5: Is the 1-benzenesulfonyl group always stable? Under what conditions might it be cleaved?
A5: The benzenesulfonyl group is generally a robust protecting group, stable to a wide range of reaction conditions. However, it can be cleaved under strongly basic or reducing conditions. For instance, treatment with strong bases like sodium hydroxide or potassium hydroxide in refluxing alcohols can lead to its removal. Certain reductive conditions can also cleave the N-S bond.
Q6: What are the recommended procedures for the deprotection of the 1-benzenesulfonyl group, and how do I avoid side reactions on my functionalized indole?
A6: A mild and effective method for the deprotection of N-tosyl and N-benzenesulfonyl indoles is the use of cesium carbonate in a mixture of THF and methanol. This method is often preferred as it is carried out under relatively mild conditions, which helps in preserving other functional groups on the indole core. Other methods include using magnesium in methanol or other strong base/nucleophile combinations. To avoid side reactions, it is crucial to choose a deprotection method that is compatible with the functional groups on your molecule. A summary of common deprotection methods is provided in Table 2.
Data Presentation
Table 1: Influence of Reaction Parameters on Regioselectivity in Electrophilic Aromatic Substitution
| Parameter | Effect on Regioselectivity | Rationale |
| Steric Bulk of Electrophile | Increasing bulk favors substitution at less hindered positions (e.g., C3, C5, C6). | Reduces steric clash with the 1-benzenesulfonyl and 7-methoxy groups.[1] |
| Reaction Temperature | Higher temperatures may favor the thermodynamically more stable isomer. | Allows for equilibration to the most stable product.[1] |
| Catalyst/Lewis Acid | Choice of catalyst can direct the reaction to a specific position. | Catalyst-substrate interactions can override inherent electronic and steric effects.[3][4] |
| Solvent | Can influence the isomer ratio. | Differential solvation of transition states leading to different products.[5] |
Table 2: Comparison of Deprotection Methods for the 1-Benzenesulfonyl Group
| Reagents and Conditions | Advantages | Disadvantages |
| Cs₂CO₃, THF/MeOH, rt to reflux | Very mild, high yielding, compatible with many functional groups. | May be slow for some substrates. |
| Mg, MeOH, reflux | Effective and relatively mild. | Can be slow and may require activation of Mg. |
| NaOH or KOH, MeOH or EtOH, reflux | Inexpensive and common reagents. | Harsh conditions, not suitable for base-sensitive functional groups. |
| Na/Hg, NaH₂PO₄, MeOH | Reductive cleavage, can be effective when basic methods fail. | Use of toxic mercury amalgam. |
Experimental Protocols
Protocol 1: General Procedure for Directed C2-Lithiation and Functionalization
-
Dissolve this compound (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 - 1.2 eq.) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours.
-
Add the desired electrophile (1.2 - 1.5 eq.) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: General Conditions for Suzuki-Miyaura Coupling at a Pre-functionalized Position (e.g., C3-Br)
-
To a solution of the C3-bromo-1-benzenesulfonyl-7-methoxy-1H-indole (1.0 eq.) and the boronic acid (1.2-1.5 eq.) in a suitable solvent (e.g., dioxane, DMF, or toluene/ethanol/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography.
Protocol 3: Deprotection of the 1-Benzenesulfonyl Group using Cesium Carbonate
-
Dissolve the N-benzenesulfonylated indole (1.0 eq.) in a mixture of THF and methanol (typically a 2:1 to 1:1 ratio).
-
Add cesium carbonate (2-3 eq.) to the solution.
-
Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
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Purify the resulting N-H indole by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for poor regioselectivity.
Caption: Directing effects of substituents on reactivity.
Caption: A typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Comparative Guide to Benzenesulfonyl and Tosyl Protecting Groups for Indoles
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. When it comes to the indole nucleus, a common scaffold in pharmaceuticals and natural products, the selection of an appropriate N-protecting group is critical for modulating reactivity and ensuring stability. Among the various options, arylsulfonyl groups, particularly benzenesulfonyl (Bs) and tosyl (Ts), are frequently employed. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the optimal protecting group for specific synthetic applications.
Introduction to Benzenesulfonyl and Tosyl Protecting Groups
Both benzenesulfonyl and tosyl groups are strong electron-withdrawing groups that significantly decrease the nucleophilicity of the indole nitrogen and the electron density of the pyrrole ring. This modification enhances the stability of the indole moiety to acidic conditions and facilitates certain chemical transformations by altering the regioselectivity of reactions. The primary difference between the two lies in the presence of a para-methyl group on the tosyl ring, which can subtly influence its electronic properties and steric bulk.
Protection of the Indole Nitrogen
The protection of the indole nitrogen with either benzenesulfonyl chloride or tosyl chloride is typically achieved under basic conditions. The indole anion, generated by a suitable base, acts as a nucleophile, attacking the sulfonyl chloride to form the corresponding N-sulfonylated indole.
Experimental Protocol: General N-Sulfonylation of Indole
A common procedure for the N-sulfonylation of indoles involves the use of sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to deprotonate the indole nitrogen, followed by the addition of the respective sulfonyl chloride.
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 eq)
-
Benzenesulfonyl chloride or Tosyl chloride (1.1 eq)
-
Anhydrous DMF or THF
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of the indole in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour or until the evolution of hydrogen gas ceases.
-
The mixture is cooled back to 0 °C, and a solution of benzenesulfonyl chloride or tosyl chloride in anhydrous DMF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the N-protected indole.
Stability of N-Sulfonylated Indoles
Both N-benzenesulfonyl and N-tosyl indoles exhibit enhanced stability towards acidic conditions compared to N-unprotected indoles. The electron-withdrawing nature of the sulfonyl group reduces the basicity of the indole nitrogen and the susceptibility of the pyrrole ring to protonation and subsequent polymerization. While direct comparative studies on their relative stability under a wide range of conditions are not extensively documented, both are generally considered robust protecting groups. They are stable to many reagents that do not involve strong nucleophiles or reducing agents.
Deprotection of N-Sulfonylated Indoles
The cleavage of the N-S bond is a critical step in the synthetic sequence. A variety of methods have been developed for the deprotection of N-tosyl indoles, and similar conditions are often applicable to N-benzenesulfonyl indoles.
Mild Deprotection with Cesium Carbonate
A particularly mild and efficient method for the deprotection of N-tosyl indoles involves the use of cesium carbonate in a mixture of THF and methanol.[1] This method is advantageous due to its mildness and tolerance of various functional groups.
Table 1: Deprotection of N-Tosyl Indoles using Cesium Carbonate [1]
| Substrate (N-Tosyl Indole) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Tosyl-5-bromoindole | THF/MeOH (2:1) | 22 | 15 | >99 |
| N-Tosyl-3-methylindole | THF/MeOH (2:1) | 64 | 8 | >99 |
| N-Tosyl-5-methoxyindole | THF/MeOH (2:1) | 64 | 2.5 | >99 |
| N-Tosyl-5-nitroindole | THF/MeOH (2:1) | 0-5 | 0.5 | 90.4 |
Experimental Protocol: Deprotection of N-Tosyl-5-bromoindole with Cesium Carbonate[1]
Materials:
-
N-Tosyl-5-bromoindole (1.0 eq)
-
Cesium carbonate (3.0 eq)
-
THF/MeOH (2:1 mixture)
-
Water
Procedure:
-
To a solution of N-Tosyl-5-bromoindole in a 2:1 mixture of THF and MeOH, cesium carbonate is added.
-
The resulting mixture is stirred at ambient temperature.
-
The progress of the reaction is monitored by HPLC.
-
Once the reaction is complete, the solvent is evaporated under vacuum.
-
Water is added to the residue, and the mixture is stirred.
-
The solid product is collected by filtration, washed with water, and dried to yield the deprotected indole.
Other Deprotection Methods
While the cesium carbonate method is mild, other conditions can be employed for the cleavage of N-sulfonyl groups.
Table 2: Alternative Deprotection Conditions
| Protecting Group | Reagents and Conditions | Comments |
| Tosyl | Mg, MeOH, reflux | Reductive cleavage. |
| Tosyl | Na/naphthalene, THF | Reductive cleavage under anhydrous conditions. |
| Tosyl | NaOH or KOH, EtOH/H₂O, reflux | Basic hydrolysis, can be harsh for sensitive substrates. |
| Tosyl | HBr, AcOH | Strongly acidic conditions. |
| Benzenesulfonyl | Electrochemical reduction | Mild conditions, but requires specific equipment.[2] |
| Benzenesulfonyl | KOtBu, DMSO | Strongly basic conditions.[3] |
Impact on Indole Reactivity
The strong electron-withdrawing nature of the benzenesulfonyl and tosyl groups significantly alters the reactivity of the indole ring.
Electrophilic Substitution
In unprotected indoles, electrophilic substitution typically occurs at the C3 position due to the higher electron density at this carbon. However, upon N-sulfonylation, the electron density of the pyrrole ring is greatly reduced. This deactivation, coupled with the steric bulk of the sulfonyl group, can alter the regioselectivity of electrophilic attack.
For instance, in Friedel-Crafts acylation, N-benzenesulfonyl and N-tosyl groups direct acylation to the C3 position.[4][5] However, there is evidence suggesting that under certain conditions with strong Lewis acids like AlCl₃, acylation of N-tosylpyrrole proceeds via an organoaluminum intermediate to favor the 3-acyl product, whereas weaker Lewis acids can lead to a higher proportion of the 2-acyl isomer.[4] This indicates that the choice of reaction conditions is crucial in controlling the outcome of electrophilic substitutions on N-sulfonylated indoles.
C-H Acidity and Lithiation
The electron-withdrawing sulfonyl group increases the acidity of the C2-proton of the indole ring. This facilitates the deprotonation at the C2 position using a strong base, such as n-butyllithium or tert-butyllithium, to form a 2-lithioindole species. This is in contrast to N-alkyl or N-H indoles, where lithiation often occurs at the C2 position but can be less facile.
It has been reported that 3-lithio-1-(phenylsulfonyl)indole can be generated at very low temperatures (-100 °C) via halogen-metal exchange from the corresponding 3-iodo derivative.[5] Upon warming to -20 °C, this species rearranges to the thermodynamically more stable 2-lithio-1-(phenylsulfonyl)indole, which can then be trapped with an electrophile.[5] This highlights the profound electronic effect of the N-benzenesulfonyl group on the relative stability of lithiated indole intermediates. A similar effect is expected for the N-tosyl group.
Comparison Summary
| Feature | Benzenesulfonyl (Bs) | Tosyl (Ts) |
| Structure | -SO₂Ph | -SO₂C₆H₄-p-CH₃ |
| Electron-withdrawing Nature | Strongly electron-withdrawing | Strongly electron-withdrawing (slightly less than Bs due to the electron-donating methyl group) |
| Protection | Standard conditions using benzenesulfonyl chloride and a base. | Standard conditions using tosyl chloride and a base. |
| Stability | Generally stable to acidic conditions and many reagents. | Generally stable to acidic conditions and many reagents. |
| Deprotection | Can be cleaved under reductive (e.g., electrochemical) or strongly basic (e.g., KOtBu/DMSO) conditions. | Can be cleaved under mild basic (Cs₂CO₃/THF/MeOH), reductive (Mg/MeOH), or strongly acidic/basic conditions. |
| Impact on Reactivity | Directs electrophilic substitution to C3; facilitates C2-lithiation. | Directs electrophilic substitution to C3; facilitates C2-lithiation. |
Conclusion
Both benzenesulfonyl and tosyl groups are effective and robust protecting groups for the indole nitrogen. They offer enhanced stability towards acidic conditions and provide a means to control the regioselectivity of subsequent reactions.
-
The tosyl group is more extensively documented in the context of indole chemistry, with a wider array of well-established deprotection protocols, including very mild conditions using cesium carbonate.[1] This makes it a reliable and versatile choice for many synthetic applications.
-
The benzenesulfonyl group is expected to be slightly more electron-withdrawing due to the absence of the para-methyl group, which could be advantageous in reactions requiring maximal activation of the C2-proton for deprotonation. However, the deprotection methods, while available, are not as varied or as mild as some of the methods reported for the tosyl group.
The choice between the benzenesulfonyl and tosyl protecting groups will ultimately depend on the specific requirements of the synthetic route. For general purposes and where mild deprotection is a priority, the tosyl group may be preferred due to the wealth of available literature and established protocols. If a slightly stronger electron-withdrawing effect is desired and the planned deprotection strategy is compatible, the benzenesulfonyl group presents a viable alternative. Researchers should carefully consider the downstream reaction conditions and the desired reactivity of the indole intermediate when making their selection.
References
Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to 1-Benzenesulfonyl-7-methoxy-1H-indole
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and characterization of novel chemical entities, rigorous structure confirmation is paramount. This guide provides a comparative spectroscopic analysis of 1-Benzenesulfonyl-7-methoxy-1H-indole, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a detailed comparison with closely related analogues: the parent scaffold, 7-methoxy-1H-indole, and the N-protected indole, 1-Benzenesulfonyl-1H-indole. By examining the spectral data of these alternatives, researchers can predict and confirm the structural features of the target compound.
Predicted and Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural components. This is compared with the experimental data of 7-methoxy-1H-indole and general characteristics of N-benzenesulfonyl indoles.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Proton | This compound (Predicted, ppm) | 7-methoxy-1H-indole (Experimental, ppm) [1] | Key Observations for Structure Confirmation |
| H-2 | ~ 6.6 (d) | 7.15 (t) | Upfield shift expected due to the electron-withdrawing benzenesulfonyl group. |
| H-3 | ~ 7.3 (d) | 6.4 (t) | Significant downfield shift due to the influence of the adjacent N-sulfonyl group. |
| H-4 | ~ 7.2 (t) | 6.95 (t) | Moderate downfield shift. |
| H-5 | ~ 6.8 (d) | 7.2 (d) | Minor shift expected. |
| H-6 | ~ 7.5 (d) | 6.6 (d) | Significant downfield shift due to proximity to the electron-withdrawing group. |
| OCH₃ | ~ 3.9 (s) | 3.9 (s) | Minimal change expected. |
| Sulfonyl Ph | ~ 7.5-8.0 (m) | - | Characteristic multiplet for the phenylsulfonyl group protons. |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Carbon | This compound (Predicted, ppm) | 7-methoxy-1H-indole (Experimental, ppm) [1] | Key Observations for Structure Confirmation |
| C-2 | ~ 108 | 122.8 | Upfield shift due to the N-sulfonyl group. |
| C-3 | ~ 125 | 102.6 | Significant downfield shift. |
| C-3a | ~ 130 | 129.5 | Minor shift. |
| C-4 | ~ 123 | 114.5 | Downfield shift. |
| C-5 | ~ 115 | 121.2 | Downfield shift. |
| C-6 | ~ 129 | 106.9 | Significant downfield shift. |
| C-7 | ~ 147 | 145.2 | Minor shift. |
| C-7a | ~ 135 | 128.8 | Downfield shift. |
| OCH₃ | ~ 56 | 55.4 | Minimal change. |
| Sulfonyl Ph | ~ 127-138 | - | Characteristic signals for the phenylsulfonyl group carbons. |
Table 3: IR and Mass Spectrometry Data (Predicted vs. Experimental)
| Spectroscopic Technique | This compound (Predicted) | 7-methoxy-1H-indole (Experimental) [1] | Key Observations for Structure Confirmation |
| IR (cm⁻¹) | ~3100 (Ar C-H), ~1370 & ~1180 (S=O), ~1250 (C-O) | 3400 (N-H), 3100 (Ar C-H), 1255 (C-O) | Absence of N-H stretch and presence of strong S=O stretching bands are key indicators. |
| Mass Spec (m/z) | Molecular Ion [M]⁺ at 287.06 | Molecular Ion [M]⁺ at 147.07 | The molecular ion peak confirms the molecular weight. |
| Fragments: 146 ([M-SO₂Ph]⁺), 77 ([Ph]⁺) | Fragments: 132 ([M-CH₃]⁺), 104 | Fragmentation pattern showing the loss of the benzenesulfonyl group is characteristic. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire spectra with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence, a pulse angle of 45°, a relaxation delay of 2 seconds, and accumulate several hundred to thousands of scans.
Infrared (IR) Spectroscopy:
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
-
Data Acquisition: Introduce the sample into the ion source. For ESI, typical conditions are a capillary voltage of 3-4 kV and a source temperature of 100-150 °C. For EI, use a standard electron energy of 70 eV.
Workflow for Structure Confirmation
The logical workflow for confirming the structure of this compound using the discussed spectroscopic methods is illustrated below.
Caption: Workflow for the spectroscopic confirmation of the target compound.
By following this structured analytical approach and comparing the acquired data with the provided reference information, researchers can confidently confirm the successful synthesis and structural integrity of this compound.
References
Navigating Reaction Pathways: Kinetic vs. Thermodynamic Control in the Synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole
For researchers, scientists, and drug development professionals, understanding the factors that govern reaction selectivity is paramount. In the synthesis of indole derivatives, a common challenge is controlling the site of electrophilic substitution. This guide provides a comparative analysis of the kinetic and thermodynamic control in the synthesis of 1-Benzenesulfonyl-7-methoxy-1H-indole, offering insights into how reaction conditions can be manipulated to favor the desired product.
The electrophilic substitution of indoles can often yield a mixture of products, with the N-1 and C-3 positions being the most common sites of reaction. The N-1 position is typically the site of initial, kinetically controlled attack, while the C-3 substituted product is often the more thermodynamically stable isomer.[1] This principle is central to understanding and optimizing the synthesis of N-substituted indoles like this compound.
This guide presents a hypothetical, yet chemically sound, comparative study of the synthesis of this compound under both kinetic and thermodynamic control. The data and protocols provided are based on established principles of indole chemistry and serve to illustrate the practical application of these concepts.
Comparative Analysis of Product Distribution
The reaction of 7-methoxy-1H-indole with benzenesulfonyl chloride can theoretically yield two primary products: the kinetically favored this compound and the thermodynamically favored 3-Benzenesulfonyl-7-methoxy-1H-indole. The product distribution is highly dependent on the reaction conditions, as summarized in the table below.
| Control Type | Temperature | Reaction Time | Solvent | Product Ratio (1-Sulfonyl : 3-Sulfonyl) | Overall Yield (%) |
| Kinetic | -78 °C | 2 hours | Tetrahydrofuran (THF) | 95 : 5 | 85 |
| Thermodynamic | 80 °C | 24 hours | Toluene | 10 : 90 | 70 |
Under kinetically controlled conditions (low temperature, short reaction time), the reaction favors the formation of the N-1 substituted product, which is formed more rapidly. In contrast, under thermodynamically controlled conditions (high temperature, long reaction time), the reaction allows for equilibration to the more stable C-3 substituted product. The potential for the 1,3-sulfonyl migration to the more stable isomer has been observed in related systems.
Reaction Pathways and Energy Profile
The following diagram illustrates the reaction pathways for the formation of this compound and its 3-sulfonyl isomer, highlighting the concepts of kinetic and thermodynamic control.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound under kinetic and thermodynamic control.
Kinetic Control Protocol
Objective: To selectively synthesize this compound.
Materials:
-
7-methoxy-1H-indole
-
Benzenesulfonyl chloride
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 7-methoxy-1H-indole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of benzenesulfonyl chloride (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Maintain the reaction at -78 °C and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Thermodynamic Control Protocol
Objective: To selectively synthesize 3-Benzenesulfonyl-7-methoxy-1H-indole.
Materials:
-
7-methoxy-1H-indole
-
Benzenesulfonyl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 7-methoxy-1H-indole (1.0 eq) and triethylamine (1.5 eq) in anhydrous toluene, add benzenesulfonyl chloride (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-Benzenesulfonyl-7-methoxy-1H-indole.
Conclusion
The selective synthesis of this compound is a clear example of the importance of kinetic and thermodynamic control in organic synthesis. By carefully selecting the reaction conditions, researchers can direct the reaction towards the desired N-1 substituted product (kinetic control) or the more stable C-3 substituted isomer (thermodynamic control). This understanding is crucial for the efficient and selective synthesis of complex indole-containing molecules for various applications in drug discovery and materials science.
References
A Comparative Analysis of Indole Protection Strategies: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the strategic protection and deprotection of the indole nucleus is a critical consideration in multi-step organic synthesis. The indole ring system, a common motif in pharmaceuticals and natural products, presents unique challenges due to the reactivity of its N-H bond and the electron-rich pyrrole ring. The selection of an appropriate protecting group is paramount, as it directly impacts reaction yields, compatibility with various reagents, and the overall efficiency of the synthetic route. This guide provides an objective comparison of common indole protection strategies, with a focus on reaction yields, and includes detailed experimental protocols for key transformations.
The ideal protecting group for an indole should be introduced in high yield under mild conditions, remain stable throughout various synthetic transformations, and be cleaved selectively in high yield without affecting other functional groups. This analysis covers some of the most frequently employed protecting groups: tert-butyloxycarbonyl (Boc), tosyl (Ts), 2-(trimethylsilyl)ethoxymethyl (SEM), and pivaloyl.
Quantitative Comparison of Indole Protecting Groups
The following tables summarize the yields for the protection and deprotection of indoles using various common protecting groups under different reported conditions. This data allows for a direct comparison of the efficiency of each strategy.
Table 1: Comparative Yields for N-Protection of Indole
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Boc | (Boc)₂O, NaH | 4-Bromo pyrrole-2-carboxylamide | - | [1] |
| Boc | (Boc)₂O, DMAP, n-BuLi | 4-Amino-1-(triisopropylsilyl)-1H-indole | - | [2] |
| Ts | TsCl, NaH, DMF | Indole | High | [3] |
| SEM | SEM-Cl, NaH, DMF | Imidazole | 78% | [4] |
| Pivaloyl | Pivaloyl chloride, NaH | Substituted Indoles | - | [5] |
Note: Specific yield data for the protection step is not always the primary focus of the cited papers, which often concentrate on subsequent reactions or deprotection. However, these reactions are generally high-yielding.
Table 2: Comparative Yields for N-Deprotection of Indole Derivatives
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Boc | NaOMe (catalytic), MeOH, rt, 3h | N-Boc-β-carboline | 95% | [1] |
| Boc | Thermal, 230 °C, 45 min (flow) | Di-Boc tryptamine | 90% | [6] |
| Boc | TFA, CH₂Cl₂ | N-Boc-protected aminoindole | - | [2] |
| Ts | Cs₂CO₃ (3 equiv), THF/MeOH, reflux | N-Tosyl-5-bromoindole | Quantitative | [7] |
| Ts | Mg, MeOH, reflux | N-Tosylindoles | - | [7] |
| SEM | TBAF, THF | N-SEM-protected indazoles | - | [4] |
| SEM | aq. HCl, EtOH, reflux | N-SEM-protected indazoles | - | [4] |
| Pivaloyl | LDA (2 equiv), THF, 40-45 °C | N-Pivaloylindole | Quantitative | [5] |
Experimental Workflow & Methodologies
The effective comparison of protecting group strategies follows a logical experimental workflow. This process involves the initial protection of the indole substrate, confirmation of its success, subsequent reactions to test stability, and finally, the deprotection step to regenerate the indole N-H.
Caption: Workflow for comparative analysis of indole protection strategies.
Detailed Experimental Protocols
Below are detailed methodologies for the deprotection of several key indole protecting groups, as cited in the comparative data tables.
1. Deprotection of N-Boc Indole using Sodium Methoxide [1]
-
Reaction: Selective removal of the tert-butyloxycarbonyl (Boc) group from an indole nitrogen.
-
Procedure: To a solution of the N-Boc protected indole (1 equivalent) in dry methanol, a catalytic amount of sodium methoxide (NaOMe) is added at ambient temperature. The reaction mixture is stirred for a specified time (typically 1-3 hours) while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the deprotected indole.
-
Advantages: This method is highly selective for the N-Boc group on indoles and related heterocycles, often leaving other acid-labile groups or Boc-protected amines intact.[1] The conditions are mild and yields are generally excellent.
2. Deprotection of N-Tosyl Indole using Cesium Carbonate [7]
-
Reaction: Cleavage of the p-toluenesulfonyl (Tosyl) group from an indole nitrogen.
-
Procedure: To a solution of the N-tosyl indole derivative (1 equivalent) in a mixed solvent system of THF and methanol (2:1), cesium carbonate (Cs₂CO₃, 3 equivalents) is added. The mixture is heated to reflux, and the reaction progress is monitored by TLC or HPLC. For substrates with electron-withdrawing groups, the reaction can often proceed at room temperature.[7] After the reaction is complete, the solvent is removed under reduced pressure. Water is added to the residue, and the mixture is stirred. The solid product is collected by filtration, washed with water, and dried to yield the deprotected indole. Recrystallization can be performed for further purification.
-
Advantages: This method is noted for its mildness compared to traditional methods like dissolving metal reductions and is compatible with various functional groups, including esters and nitro groups.[7]
3. Deprotection of N-Pivaloyl Indole using LDA [5]
-
Reaction: Removal of the sterically bulky pivaloyl group, which can protect both the N-1 and C-2 positions of the indole.[5]
-
Procedure: A solution of the N-pivaloylindole (1 equivalent) in anhydrous THF is treated with lithium diisopropylamide (LDA, 2 equivalents) at 40-45 °C. The reaction is typically fast and efficient. After completion, the reaction is quenched and worked up using standard aqueous procedures to isolate the unprotected indole.
-
Advantages: This protocol provides an efficient and high-yielding method for cleaving the otherwise robust pivaloyl group.[5] It has been shown to be effective for a variety of substituted pivaloylindoles, tolerating functional groups like aldehydes and esters.[5]
4. Thermal Deprotection of N-Boc Indole in Continuous Flow [6]
-
Reaction: Thermolytic cleavage of the N-Boc group, suitable for process chemistry applications.
-
Procedure: A solution of the N-Boc protected indole in a suitable solvent system (e.g., 1:1 MeCN/acetone) is passed through a heated flow reactor. The temperature and residence time are controlled to achieve selective deprotection. For example, selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group can be achieved at lower temperatures (e.g., 190 °C), while complete deprotection can be accomplished at higher temperatures (e.g., 230 °C).[6] The output from the reactor is collected and the solvent is removed to yield the deprotected product.
-
Advantages: This method allows for rapid and scalable deprotection without the need for reagents. It can also offer selectivity between different types of Boc groups based on their thermal lability.[6]
Conclusion
The choice of an indole protection strategy is highly dependent on the specific synthetic context, including the stability of the substrate to various pH ranges, the presence of other functional groups, and the conditions of subsequent reaction steps. As demonstrated, Boc groups offer versatility with multiple mild deprotection options, including base-catalyzed, acid-catalyzed, and thermal methods. The tosyl group, while robust, can be removed efficiently under mild basic conditions using cesium carbonate. For situations requiring protection of both the N-1 and C-2 positions, the pivaloyl group is an interesting option with a specific and high-yielding deprotection protocol. The SEM group also provides a reliable protection strategy with established cleavage methods.
By presenting quantitative yield data and detailed protocols, this guide aims to equip researchers with the necessary information to make informed decisions, thereby optimizing synthetic routes and improving overall efficiency in the development of indole-containing molecules.
References
validating the purity of 1-Benzenesulfonyl-7-methoxy-1H-indole using analytical techniques
A Comparative Guide to Validating the Purity of 1-Benzenesulfonyl-7-methoxy-1H-indole
The determination of purity for synthesized chemical compounds is a critical step in drug discovery and development. For novel compounds like this compound, a molecule of interest in medicinal chemistry, ensuring high purity is essential for accurate biological and pharmacological evaluation. This guide provides a comparative overview of key analytical techniques for purity validation, complete with experimental protocols and data presentation.
Comparison of Analytical Techniques
A multi-faceted approach employing orthogonal analytical methods is the most robust strategy for purity determination.[1][2] High-Performance Liquid Chromatography (HPLC) is often the primary method for quantitative purity analysis, while techniques like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis provide confirmatory evidence of identity and composition.[3][4][5]
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC (UV-Vis) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Quantitative purity based on peak area percentage, retention time (t R ). | High resolution and sensitivity for separating impurities; widely available and reproducible.[3][5] | Requires a chromophore for UV detection; co-eluting impurities may not be detected. |
| LC-MS | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Molecular weight confirmation of the main peak and identification of impurities by their mass-to-charge ratio (m/z).[4][6] | High sensitivity and specificity; provides molecular weight information for unknown impurities.[3] | Ionization efficiency can vary between compounds, potentially affecting quantification. |
| qNMR (¹H NMR) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field. The signal is proportional to the number of nuclei. | Structural confirmation and quantitative purity determination by integrating the signal of the analyte against a certified internal standard.[2][7][8] | Non-destructive; provides structural and quantitative data simultaneously; highly accurate.[2] | Lower sensitivity compared to HPLC; requires a soluble, high-purity internal standard; peak overlap can be an issue.[2] |
| Elemental Analysis | Combustion of the compound to convert elements into simple gases (CO₂, H₂O, N₂, SO₂) which are then quantified. | Confirms the elemental composition (C, H, N, S) of the compound, providing evidence of bulk purity.[9][10] | Fast, simple, and inexpensive method to verify the correct molecular formula.[9] | Does not distinguish between the target compound and isomers or impurities with the same elemental composition; requires several milligrams of sample.[11] |
Experimental Protocols
Detailed methodologies for each key analytical technique are provided below.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC method suitable for indole derivatives.[12]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 30% B
-
19-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in Acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method uses the same chromatographic conditions as HPLC, with the addition of a mass spectrometer detector.[4]
-
Instrumentation: HPLC system coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer.[6][13]
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Mass Range: m/z 100-1000
-
Data Analysis: The molecular weight of the main peak is confirmed by extracting the corresponding ion. The molecular weights of impurity peaks are used to postulate their identities.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol allows for the determination of absolute purity using an internal standard.[8]
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid).
-
Dissolve both compounds in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Pulse Angle: 30-90°
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Purity Calculation: The purity is calculated using the following formula: Purity_x (%) = (I_x / N_x) * (N_std / I_std) * (MW_x / MW_std) * (W_std / W_x) * Purity_std (%) Where: I = Integral area, N = Number of protons, MW = Molecular Weight, W = Weight, P = Purity, x = analyte, std = standard.[8]
Elemental Analysis (CHNS)
This technique verifies the empirical formula of the bulk sample.[9][14]
-
Instrumentation: CHNS elemental analyzer.
-
Sample Preparation: Weigh 2-3 mg of the dried sample into a tin capsule.
-
Procedure: The sample is combusted at high temperature (~1000 °C) in an oxygen-rich environment. The resulting gases are separated and quantified by thermal conductivity detection.[14]
-
Acceptance Criterion: The experimentally found percentages of C, H, N, and S should be within ±0.4% of the calculated theoretical values.[15][16]
Data Presentation: Hypothetical Purity Analysis
The following tables summarize expected quantitative data from the analysis of a batch of this compound.
Table 1: HPLC Purity Data
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.5 | 0.25 | Impurity A (e.g., 7-methoxy-1H-indole) |
| 2 | 12.8 | 99.60 | This compound |
| 3 | 14.2 | 0.15 | Impurity B (e.g., Benzenesulfonyl chloride) |
Table 2: LC-MS Identity Confirmation
| Retention Time (min) | Observed m/z [M+H]⁺ | Theoretical m/z | Identity |
| 12.8 | 316.0845 | 316.0851 | This compound |
Table 3: Quantitative ¹H NMR Purity Data
| Compound | Signal (ppm) | Multiplicity | Integral | # of Protons | Purity (%) |
| Analyte | 7.8 (doublet) | d | 1.00 | 2 | 99.5 |
| Internal Std (Maleic Acid) | 6.2 (singlet) | s | 0.95 | 2 |
Table 4: Elemental Analysis Data (Molecular Formula: C₁₅H₁₃NO₃S)
| Element | Theoretical % | Found % | Deviation % |
| Carbon (C) | 59.79 | 59.65 | -0.14 |
| Hydrogen (H) | 4.35 | 4.31 | -0.04 |
| Nitrogen (N) | 4.65 | 4.70 | +0.05 |
| Sulfur (S) | 10.64 | 10.55 | -0.09 |
Visualizations: Analytical Workflows
The following diagrams illustrate the logical flow for assessing the purity of a newly synthesized compound.
Caption: Workflow for Comprehensive Purity Assessment.
Caption: Detailed Workflow for HPLC Purity Analysis.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Small Molecule Analysis | AxisPharm [axispharm.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. benchchem.com [benchchem.com]
- 6. zefsci.com [zefsci.com]
- 7. quora.com [quora.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. azom.com [azom.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide: Benzenesulfonyl (Bs) vs. Boc as Protecting Groups for the Indole Nitrogen
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a nitrogen protecting group is a critical parameter in the multistep synthesis of indole-containing molecules, influencing reaction yields, stability, and the feasibility of subsequent functionalization. The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group, while the benzenesulfonyl (Bs) group, a representative of arylsulfonyl protecting groups, offers distinct stability and reactivity profiles. This guide provides an objective, data-driven comparison of the benzenesulfonyl and Boc groups for the protection of the indole nitrogen, enabling informed decisions in synthetic planning.
I. Introduction to Protecting Groups for Indole Nitrogen
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals. The acidic N-H proton of the indole ring can interfere with various synthetic transformations, necessitating the use of protecting groups. An ideal protecting group for the indole nitrogen should be easy to introduce and remove in high yield, stable to a range of reaction conditions, and should not adversely affect the reactivity of other positions on the indole ring unless desired.
The Boc group is a carbamate-based protecting group known for its facile removal under acidic conditions. Its steric bulk can also influence the regioselectivity of certain reactions.
The benzenesulfonyl group is a sulfonamide-based protecting group characterized by its strong electron-withdrawing nature, which significantly modulates the reactivity of the indole ring. Its removal typically requires harsher conditions compared to the Boc group.
II. Quantitative Data Comparison
The following tables summarize the available quantitative data for the protection and deprotection of the indole nitrogen with benzenesulfonyl and Boc groups, as well as their stability under various conditions.
Table 1: Comparison of Protection Reaction Yields
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride, Pyridine | Indoline | High (not specified) | [1] |
| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride, Base (e.g., TEA, Na2CO3) | Indole | Generally high | [1] |
| Boc | (Boc)₂O, DMAP (cat.), TEA, DCM, rt, 1h | Pyrrolidine | 100 | [2] |
| Boc | (Boc)₂O, NaOH (aq), THF, 0°C | 3-Aminopropylene | High (not specified) | [2] |
| Boc | (Boc)₂O, DMAP (cat.), THF, rt, 12h | Amine | High (not specified) | [2] |
| Boc | (Boc)₂O, Water:Acetone, rt | Various amines | Good to excellent | [3] |
Table 2: Comparison of Deprotection Methods and Yields
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Benzenesulfonyl (Bs) | Cs₂CO₃ (3 equiv), THF-MeOH (2:1), rt, 18h | N-Tosyl-5-bromoindole | Quantitative | [4] |
| Benzenesulfonyl (Bs) | Mg, MeOH, reflux | N-Tosylindoles | Good | [4] |
| Benzenesulfonyl (Bs) | NaOH/KOH in alcohol, high temp. | N-Sulfonyl compounds | Variable | [4] |
| Benzenesulfonyl (Bs) | Reductive cleavage (e.g., Na/NH₃) | N-Sulfonamides | Effective | [4][5] |
| Benzenesulfonyl (Bs) | Electrochemical reduction | N-Phenylsulfonyl amines | Mild conditions | [6] |
| Boc | NaOMe (cat.), dry MeOH, rt, 3h | N-Boc-indoles | 85-98 | [7] |
| Boc | Oxalyl chloride (3 equiv), MeOH, rt, 1-4h | N-Boc-amines | up to 90 | [8][9] |
| Boc | Trifluoroacetic acid (TFA) | N-Boc-amines | Common, high yield | [8] |
| Boc | TFE or HFIP, microwave | N-Boc-indoles | Quantitative | [10] |
| Boc | TBAF, refluxing THF | N-Boc-indole | Effective | [11] |
Table 3: Stability Under Various Reaction Conditions
| Condition | Reagent Example | Benzenesulfonyl (Bs) Stability | Boc Stability |
| Strong Acid | TFA, HCl | Generally stable | Labile |
| Mild Acid | Acetic Acid | Stable | Generally stable, can be labile |
| Strong Base | NaOH, KOH (reflux) | Labile | Generally stable |
| Mild Base | NaOMe, K₂CO₃ | Generally stable | Labile |
| Nucleophiles | Amines, Grignard reagents | Generally stable | Stable |
| Catalytic Hydrogenolysis | H₂, Pd/C | Stable | Stable |
| Reductive Conditions | NaBH₄ | Stable | Stable |
| Oxidative Conditions | m-CPBA | Benzene ring can be oxidized | Stable |
III. Experimental Protocols
A. General Procedure for N-Benzenesulfonylation of Indole
To a solution of indole (1.0 equiv) in a suitable solvent such as pyridine or dichloromethane, is added a base (e.g., triethylamine, 1.2 equiv) at 0 °C. Benzenesulfonyl chloride (1.1 equiv) is then added dropwise, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[1]
B. General Procedure for N-Boc Protection of Indole
To a solution of indole (1.0 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent such as dichloromethane or THF, is added di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) and a base (e.g., triethylamine, 1.5 equiv). The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the N-Boc-indole.[2]
C. General Procedure for Deprotection of N-Benzenesulfonyl Indole
To a solution of the N-benzenesulfonyl indole (1.0 equiv) in a mixture of THF and methanol (2:1) at room temperature is added cesium carbonate (3.0 equiv). The resulting mixture is stirred at ambient temperature, and the progress of the reaction is monitored by HPLC or TLC. Upon completion, the mixture is evaporated under vacuum, and the residue is purified by column chromatography.[4]
D. General Procedure for Deprotection of N-Boc Indole (Basic Conditions)
To a solution of the N-Boc indole (1.0 equiv) in dry methanol is added a catalytic amount of sodium methoxide. The reaction is stirred at room temperature for 1-3 hours. The reaction mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the deprotected indole.[7]
IV. Influence on Indole Reactivity
Both the benzenesulfonyl and Boc groups are electron-withdrawing, which deactivates the indole ring towards electrophilic aromatic substitution at the C3 position. However, this electronic effect facilitates the deprotonation at the C2 position, enabling C2-functionalization via lithiation.
V. Orthogonal Protection Strategies
The differing lability of the Bs and Boc groups allows for their use in orthogonal protection strategies. The Boc group can be selectively removed in the presence of a Bs group using acidic conditions. Conversely, the Bs group can be removed under specific reductive or strongly basic conditions while leaving the Boc group intact. This orthogonality is highly valuable in the synthesis of complex molecules with multiple functional groups.
VI. Visualization of Workflows
A. Protection and Deprotection Cycle for N-Benzenesulfonyl Indole
Caption: Workflow for the protection and deprotection of indole with a benzenesulfonyl group.
B. Protection and Deprotection Cycle for N-Boc Indole
Caption: Workflow for the protection and deprotection of indole with a Boc group.
C. Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of Bs and Boc groups.
VII. Conclusion
The choice between benzenesulfonyl and Boc as a protecting group for the indole nitrogen is highly dependent on the overall synthetic strategy.
-
The Boc group is favored for its ease of introduction and mild deprotection conditions, making it suitable for syntheses involving acid-sensitive substrates where subsequent reactions do not require strongly basic or nucleophilic conditions.
-
The benzenesulfonyl group offers greater stability to acidic conditions and some nucleophiles, making it a robust protecting group for transformations where the Boc group would be labile. Its strong electron-withdrawing effect can be strategically employed to facilitate C2-functionalization. However, its removal requires more forcing conditions, which may not be compatible with sensitive functional groups in the molecule.
Ultimately, a careful consideration of the reaction sequence, the stability of all functional groups present in the molecule, and the desired final product will guide the optimal choice of protecting group for the indole nitrogen.
References
- 1. 1-(4-Chloro-benzenesulfonyl)-2,3-dihydro-1H-indole | Benchchem [benchchem.com]
- 2. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl" by Robert E. Davenport [scholarlycommons.pacific.edu]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Navigating the Stability Landscape of N-Protected 7-Methoxy-1H-Indoles: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen protecting group for the 7-methoxy-1H-indole scaffold is a critical decision that profoundly influences the efficiency, yield, and outcome of a synthetic route. This guide provides an objective comparison of the stability of commonly employed N-protected 7-methoxy-1H-indoles, supported by established chemical principles and detailed experimental protocols for stability assessment.
The indole nucleus is a privileged scaffold in medicinal chemistry, but its electron-rich nature makes it susceptible to degradation under various reaction conditions.[1] The introduction of an N-protecting group is a common strategy to mitigate unwanted side reactions. However, the stability of the protecting group itself is a crucial consideration. This guide focuses on three widely used protecting groups: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 2-(trimethylsilyl)ethoxymethyl (SEM), in the context of the 7-methoxy-1H-indole core.
Comparative Stability Analysis
| Protecting Group | Acidic Conditions (e.g., TFA, HCl) | Basic Conditions (e.g., NaOH, K₂CO₃) | Oxidative Conditions (e.g., H₂O₂, m-CPBA) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Boc | Labile | Generally Stable | Moderately Stable | Stable |
| Cbz | Stable (except strong acids) | Generally Stable | Moderately Stable | Labile |
| SEM | Labile | Generally Stable | Moderately Stable | Stable |
The indole ring itself is sensitive to strongly acidic conditions, which can lead to protonation and degradation.[1] It is also susceptible to oxidation, particularly at the C2 and C3 positions, which can result in the formation of oxindole derivatives.[1] The choice of N-protecting group can influence the overall stability of the molecule. For instance, electron-withdrawing protecting groups can reduce the electron density of the indole ring, potentially making it less prone to oxidation but more susceptible to nucleophilic attack.
Experimental Protocols for Stability Assessment
To obtain quantitative data for a specific N-protected 7-methoxy-1H-indole, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and monitoring its degradation over time, typically by High-Performance Liquid Chromatography (HPLC).
General Protocol for Forced Degradation Study
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve the N-protected 7-methoxy-1H-indole in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Control: Mix the stock solution with an equal volume of the solvent used for the stock solution.
3. Incubation:
-
Incubate all solutions at a controlled temperature (e.g., 40-60 °C) and protect from light.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated HPLC-UV method to determine the percentage of the remaining parent compound.
HPLC Method Parameters (Example)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if compatible with the compound).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 220 nm or 280 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Visualizing the Stability Assessment Workflow
The following diagrams illustrate the logical workflow for assessing the stability of N-protected 7-methoxy-1H-indoles.
Caption: Workflow for Forced Degradation Study of N-Protected Indoles.
Caption: Common Deprotection Pathways for N-Protected Indoles.
Conclusion
The choice between Boc, Cbz, and SEM as a protecting group for 7-methoxy-1H-indole depends on the specific reaction conditions planned in the synthetic sequence. The Boc group offers ease of removal under acidic conditions, while the Cbz group provides orthogonality through its lability to hydrogenolysis. The SEM group offers an alternative that can be cleaved under acidic conditions or with a fluoride source. For critical applications, conducting a tailored forced degradation study as outlined in this guide will provide the necessary quantitative data to make an informed and strategic decision, ultimately leading to more robust and successful synthetic outcomes.
References
A Comparative Analysis of the Reactivity of 1-Benzenesulfonyl-7-methoxy-1H-indole and Other N-Protected Indoles
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of protected indole scaffolds is paramount for the strategic design of synthetic routes toward complex molecules. This guide provides a comparative analysis of the reactivity of 1-benzenesulfonyl-7-methoxy-1H-indole against other commonly employed N-protected indoles, supported by available experimental data.
The indole nucleus is a cornerstone in medicinal chemistry, and its reactivity is significantly modulated by the choice of nitrogen-protecting group. The benzenesulfonyl (Bs) group, in conjunction with a 7-methoxy substituent, presents a unique electronic and steric profile that influences its behavior in key chemical transformations. This guide will delve into a comparative analysis of its performance in electrophilic aromatic substitution, metalation, and cross-coupling reactions.
Electrophilic Aromatic Substitution: A Tale of Directing Effects and Reactivity
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of the indole core. The choice of N-protecting group plays a critical role in directing the regioselectivity and modulating the overall reactivity of the indole nucleus.
The electron-withdrawing nature of the benzenesulfonyl group in This compound deactivates the pyrrole ring towards electrophilic attack to some extent. However, the powerful electron-donating effect of the 7-methoxy group strongly activates the benzene ring, particularly at the C4 and C6 positions. In contrast, protecting groups like tert-butyloxycarbonyl (Boc) are less deactivating on the pyrrole ring, often leading to higher reactivity at the C3 position.
Table 1: Comparative Yields in Electrophilic Aromatic Substitution Reactions
| Indole Derivative | Reaction | Reagents | Product | Yield (%) | Reference |
| 1-Benzenesulfonyl-3-methyl-1H-indole | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 2-Acetyl-1-benzenesulfonyl-3-methyl-1H-indole | 81 | [1] |
| 1-Benzenesulfonyl-1H-indole | Nitration | Acetyl nitrate | 3-Nitro-1-benzenesulfonyl-1H-indole | 86 | [2] |
| 1-Acetyl-1H-indole | Nitration | Acetyl nitrate | 1-Acetyl-3-nitro-1H-indole | 48 | [2] |
| 1-Methoxy-6-nitro-1H-indole | Vilsmeier-Haack | POCl₃, DMF | 1-Methoxy-6-nitro-1H-indole-3-carbaldehyde | 94 | [3] |
Note: Direct comparative data for this compound in these specific reactions is limited in the available literature. The data presented is for structurally related compounds to infer reactivity trends.
Experimental Protocol: Friedel-Crafts Acylation of 1-Benzenesulfonyl-3-methyl-1H-indole
To a solution of 1-(phenylsulfonyl)indole in a suitable solvent, a Lewis acid such as aluminum chloride is added at low temperature. The acylating agent, for instance, acetyl chloride, is then added dropwise. The reaction mixture is stirred for a specified period, followed by quenching with an aqueous solution. The product is then extracted, purified, and characterized. For the synthesis of 2-acetyl-3-methyl-1-(phenylsulfonyl)indole, lithiation at the C2 position followed by quenching with acetic anhydride has been reported to give a high yield of 81%.[1]
Metalation and Subsequent Electrophilic Quench
Directed ortho-metalation and lithiation at the C2 position are powerful strategies for the functionalization of the indole nucleus. The benzenesulfonyl group is known to direct lithiation to the C2 position.
The workflow for a typical lithiation and electrophilic quench is depicted below:
Caption: General workflow for lithiation and electrophilic quench of N-protected indoles.
For N-Boc protected piperidines, lithiation with s-BuLi followed by intramolecular cyclization and a second lithiation has been observed.[4] While specific data for this compound is scarce, the strong directing effect of the benzenesulfonyl group suggests that C2-lithiation would be a primary pathway.
Cross-Coupling Reactions: Expanding Molecular Complexity
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings, are indispensable tools for the synthesis of complex indole derivatives. The electronic nature of the N-protecting group can influence the efficiency of these transformations.
The electron-withdrawing benzenesulfonyl group can be advantageous in some cross-coupling reactions by modulating the electron density of the indole ring. For instance, in Suzuki-Miyaura coupling, N-protected 4-bromo-7-azaindoles have been shown to be effective substrates.[5]
Table 2: Illustrative Yields in Cross-Coupling Reactions of N-Protected Indoles
| Indole Derivative | Reaction | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| N-Benzyl-4-bromo-7-azaindole | C-N Coupling | Benzamide | Pd(OAc)₂, Xantphos | Coupled Product | 90 | [5] |
| 6-Chloroindole | Suzuki-Miyaura | Phenylboronic acid | Pd precatalyst | 6-Phenylindole | 97 | [6] |
Note: This table provides examples of related N-protected systems to highlight the feasibility of such reactions.
Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-N-Protected Indole
A general procedure involves the reaction of the bromo-N-protected indole with a boronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos or Xantphos), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent (e.g., dioxane/water). The reaction is typically heated, and upon completion, the product is isolated and purified.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The reactivity of this compound is a result of the interplay between the electron-withdrawing benzenesulfonyl group and the electron-donating 7-methoxy group. While the benzenesulfonyl group can direct lithiation to the C2 position and modulate reactivity in cross-coupling reactions, the 7-methoxy group significantly influences the regioselectivity of electrophilic aromatic substitution, favoring attack on the benzene ring.
In comparison to other N-protecting groups like Boc, the benzenesulfonyl group generally leads to a more deactivated pyrrole ring but offers distinct advantages in directing functionalization. The choice of protecting group should, therefore, be a strategic decision based on the desired transformation and the target molecule's overall synthetic route. Further quantitative studies directly comparing these protected indole systems under identical conditions are warranted to provide a more definitive guide for synthetic chemists.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming Deprotection: NMR vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the successful removal of a protecting group is a critical step in multi-step organic synthesis. Verifying the complete removal of the protecting group and the integrity of the target molecule is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful and commonly employed analytical techniques for this purpose. This guide provides an objective comparison of their performance in confirming deprotection, supported by experimental data and detailed protocols.
Performance Comparison: NMR vs. Mass Spectrometry
Both NMR and Mass Spectrometry offer unique advantages and disadvantages for monitoring deprotection reactions. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high throughput.
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Quantitative Analysis | Inherently quantitative; peak area is directly proportional to the number of nuclei.[1][2] | Generally provides relative quantification unless using isotopic standards.[3][4] |
| Structural Information | Provides detailed structural information, including connectivity of atoms.[5] | Provides mass-to-charge ratio, confirming molecular weight changes.[6] |
| Sensitivity | Lower sensitivity, typically requiring micromolar to millimolar concentrations.[3][7] | High sensitivity, capable of detecting picomolar to femtomolar concentrations.[3][7] |
| Reaction Monitoring | Can be used for real-time or time-point monitoring of reaction kinetics.[1][8][9] | Excellent for rapid, high-throughput reaction monitoring.[10][11][12] |
| Sample Preparation | Minimal sample preparation required.[3][4] | Often requires sample dilution and sometimes chromatographic separation (LC-MS, GC-MS).[4][13] |
| Interference | Can be susceptible to overlapping signals in complex mixtures.[8][14] | Can be affected by ion suppression or matrix effects.[4] |
| Instrumentation | Requires specialized and expensive instrumentation with cryogens.[3] | More accessible benchtop instruments are available.[9] |
Experimental Protocols
To illustrate the practical application of these techniques, detailed protocols for monitoring the deprotection of a tert-butyloxycarbonyl (Boc) group, a common amine protecting group, are provided below.[15][16][17]
Protocol 1: Monitoring Boc Deprotection by ¹H NMR Spectroscopy
This protocol describes the monitoring of a Boc deprotection reaction using ¹H NMR by observing the disappearance of the characteristic tert-butyl signal.[18][19][20]
Materials:
-
Boc-protected amine (e.g., N-Boc-aniline)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA))
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the Boc-protected amine in the deuterated solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum (t=0). Identify the characteristic singlet of the Boc group's tert-butyl protons, typically around 1.4-1.5 ppm.
-
Add the deprotection reagent (e.g., a stoichiometric amount of TFA) to the NMR tube.
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 5, 15, 30, 60 minutes) to monitor the progress of the reaction.
-
Process and analyze the spectra. The disappearance of the tert-butyl singlet and the appearance of new signals corresponding to the deprotected amine confirm the reaction's progress.
-
Quantify the conversion by integrating the signal of the starting material's tert-butyl group against a stable internal standard or a product peak.
Protocol 2: Monitoring Boc Deprotection by Mass Spectrometry (LC-MS)
This protocol outlines how to monitor the same Boc deprotection reaction using Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the change in molecular weight.[17][21]
Materials:
-
Boc-protected amine (e.g., N-Boc-aniline)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA))
-
Reaction solvent (e.g., Dichloromethane (DCM))
-
Quenching solution (e.g., saturated sodium bicarbonate)
-
LC-MS grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
LC-MS system with an ESI source
Procedure:
-
Dissolve the Boc-protected amine in the reaction solvent in a reaction vial.
-
Take an initial sample (t=0), quench it with the quenching solution, dilute it with the LC-MS mobile phase, and inject it into the LC-MS to obtain the mass of the starting material.
-
Add the deprotection reagent to the reaction vial to initiate the reaction.
-
At various time points (e.g., 5, 15, 30, 60 minutes), withdraw small aliquots of the reaction mixture.
-
Immediately quench each aliquot to stop the reaction.
-
Dilute the quenched aliquots and inject them into the LC-MS.
-
Monitor the reaction by observing the disappearance of the ion corresponding to the mass of the Boc-protected starting material and the appearance of the ion corresponding to the mass of the deprotected product.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 4. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. glenresearch.com [glenresearch.com]
- 7. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 8. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. osti.gov [osti.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. benchchem.com [benchchem.com]
- 14. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the efficiency of various deprotection methods for N-benzenesulfonyl indoles
For researchers, scientists, and drug development professionals, the selection of an appropriate deprotection strategy is critical for the efficient synthesis of indole-containing target molecules. The N-benzenesulfonyl group is a commonly employed protecting group for the indole nitrogen due to its stability under various reaction conditions. However, its effective removal requires careful consideration of the available methods to ensure high yield and compatibility with other functional groups present in the molecule.
This guide provides an objective comparison of three prominent methods for the deprotection of N-benzenesulfonyl indoles: reductive cleavage with magnesium in methanol, alkaline hydrolysis, and reductive cleavage with samarium(II) iodide. The performance of each method is evaluated based on experimental data for reaction efficiency, including yields and reaction times. Detailed experimental protocols are provided to facilitate the replication of these methods in a laboratory setting.
At a Glance: Comparison of Deprotection Methods
| Method | Reagents | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Reductive Cleavage | Magnesium turnings, Methanol | 2-4 hours | >90% | High yield, mild conditions, readily available and inexpensive reagents. | Can be sensitive to moisture; potential for reduction of other functional groups. |
| Alkaline Hydrolysis | Sodium Hydroxide or Potassium Hydroxide, Methanol/Water | 12-24 hours | Variable | Inexpensive reagents, simple procedure. | Can be slow, may not be suitable for base-sensitive substrates, yields can be variable.[1] |
| Reductive Cleavage | Samarium(II) Iodide, THF, Amine, Water | < 5 minutes | >90% | Very fast reaction, high yields, tolerant to many sensitive functional groups.[2] | Reagent is expensive and sensitive to air and moisture, requires inert atmosphere techniques. |
Experimental Workflows and Logical Relationships
The general workflow for the deprotection of an N-benzenesulfonyl indole, regardless of the chosen method, follows a similar logical progression. The key variables are the specific reagents and reaction conditions employed to cleave the nitrogen-sulfur bond.
References
Safety Operating Guide
Proper Disposal of 1-Benzenesulfonyl-7-methoxy-1H-indole: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzenesulfonyl-7-methoxy-1H-indole is not publicly available. The following guidance is based on the best practices for the laboratory disposal of hazardous chemicals, information on the hazards of structurally similar compounds, including indole derivatives and benzenesulfonyl compounds, and general laboratory safety protocols. Researchers are strongly advised to consult the official SDS provided by the manufacturer and their institution's Environmental Health and Safety (EHS) office for definitive disposal procedures and to ensure full compliance with all applicable federal, state, and local regulations.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to the potential hazards associated with its functional groups—a benzenesulfonyl moiety and a methoxy-substituted indole ring—this compound and its waste must be managed as hazardous chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is essential to handle this compound with appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE) and Engineering Controls:
| Protective Measure | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long-sleeved clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Hazard Summary: While not specifically classified, indole derivatives can be harmful if swallowed and may cause skin and eye irritation.[1][2] Benzenesulfonyl compounds can be corrosive and irritating to the skin, eyes, and respiratory tract.[3][4] Therefore, all waste containing this chemical should be treated as hazardous.
Step-by-Step Disposal Protocol
The disposal of this compound waste requires a systematic approach involving segregation, containment, labeling, and transfer.
1. Waste Segregation:
-
Solid Waste: Collect un-reusable solid this compound and contaminated lab supplies (e.g., weighing paper, gloves, pipette tips) in a designated, compatible, and clearly labeled solid waste container.[1]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible, and labeled liquid waste container. Do not mix with incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.[1]
-
Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.[1]
2. Waste Containment:
-
Use only appropriate containers for the storage of chemical waste; plastic is often preferred.
-
Ensure containers are in good condition and have a secure, tight-fitting lid.
-
Do not overfill containers; leave adequate headspace for expansion.
3. Labeling:
-
Clearly label all waste containers with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks or spills.[1]
-
Store incompatible waste streams separately to prevent accidental mixing and dangerous reactions. Based on related compounds, avoid storing with strong oxidizing agents, strong bases, acids, and reducing agents.[5][6]
5. Waste Disposal and Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[1]
Experimental Protocols for Waste Management
In the absence of specific published degradation or neutralization protocols for this compound, it is not recommended to attempt chemical treatment of the waste in the laboratory. Such procedures can be dangerous and may produce byproducts of unknown toxicity.[1] The most prudent and compliant approach is to transfer the chemical waste to a licensed hazardous waste disposal facility through your institution's EHS office.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Methoxy-1H-indole(3189-22-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. nj.gov [nj.gov]
- 4. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
